4-Azidobutyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMYTXJRVPMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472997 | |
| Record name | 4-azidobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-68-6 | |
| Record name | 4-azidobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Azidobutyric Acid for Researchers and Drug Development Professionals
Introduction: 4-Azidobutyric acid, also known as 4-azidobutanoic acid, is a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. Its structure incorporates both a terminal azide group and a carboxylic acid moiety, making it a valuable building block for a variety of chemical modifications and bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in neuroscience research.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is a stable compound under normal conditions but, like other organic azides, may be explosive at high temperatures or pressures.[3] It is soluble in water and other organic solvents.[3]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇N₃O₂ | [4][5][6] |
| Molecular Weight | 129.12 g/mol | [4][7] |
| CAS Number | 54447-68-6 | [5][6][7] |
| IUPAC Name | 4-azidobutanoic acid | [4] |
| Boiling Point | 135 °C @ 11 mmHg | [7] |
| Purity | Typically >95% | [5][6] |
| Storage Temperature | Refrigerated (0-10°C) | [1] |
Synthesis of this compound: Experimental Protocols
There are two primary synthetic routes for the preparation of this compound. The first is a two-step process starting from methyl 4-chlorobutanoate, and the second involves the ring-opening of γ-butyrolactone.
Protocol 1: Synthesis from Methyl 4-chlorobutanoate
This is a widely used method that involves the nucleophilic substitution of the chloride with azide, followed by hydrolysis of the methyl ester.[3]
Step 1: Synthesis of Methyl 4-azidobutanoate
-
In a round-bottom flask, dissolve methyl 4-chlorobutanoate in dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to 80°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-azidobutanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 4-azidobutanoate in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide, to the solution.
-
Stir the reaction at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.
-
Extract the this compound with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the final product. The overall yield for this two-step process is reported to be around 70%.[3]
Protocol 2: Synthesis from γ-Butyrolactone
This method involves the ring-opening of γ-butyrolactone.
-
In a suitable reactor, mix γ-butyrolactone with an azide source, such as sodium azide, in the presence of a suitable solvent.
-
The reaction may be catalyzed by an acid or a Lewis acid.
-
The reaction mixture is heated to promote the ring-opening and formation of the azido acid.
-
Upon completion, the reaction is worked up by acidification and extraction to isolate the this compound.
References
- 1. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Azidobutanoic Acid | C4H7N3O2 | CID 11804783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
- 6. Synthonix, Inc > Azides > 54447-68-6 | this compound [synthonix.com]
- 7. This compound | 54447-68-6 | FA73089 | Biosynth [biosynth.com]
4-Azidobutyric acid safety and handling
An In-Depth Technical Guide to the Safety and Handling of 4-Azidobutyric Acid
Introduction
This compound (CAS No: 54447-68-6) is a valuable bifunctional molecule utilized extensively by researchers in chemistry, biology, and materials science.[1][2] It incorporates a terminal azide group and a carboxylic acid, making it an ideal linker for "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), and for forming amide bonds.[2][3][4] These characteristics allow for its use in bioconjugation, drug development, and the creation of complex molecular architectures.[1][5]
Despite its utility, the presence of the azide functional group necessitates stringent safety protocols. Organic azides are energetic compounds that can be sensitive to heat, shock, and pressure, with the potential for explosive decomposition.[6] This guide provides a comprehensive overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be familiar with its potential dangers, which are summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classification | Category | Information | Pictograms | | :--- | :--- | :--- | | Signal Word | Danger[7] |
| | Hazard Statements | H226: Flammable liquid and vapour.[7][8] H302: Harmful if swallowed.[7][8] H315: Causes skin irritation.[7][9] H317: May cause an allergic skin reaction.[7] H319: Causes serious eye irritation.[7][9] H335: May cause respiratory irritation.[7] | | | Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7][10] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9] P302+P352: IF ON SKIN: Wash with plenty of water.[7][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] | |
Note: Classifications can vary slightly between suppliers. The information presented represents a conservative consensus. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₇N₃O₂ | [1][2][11] |
| Molecular Weight | 129.12 g/mol | [1][5][11] |
| Appearance | Colorless to light yellow clear liquid or colorless crystalline solid | [6][7][9] |
| Boiling Point | 135 °C @ 11 Torr (mmHg) | [3][6] |
| Solubility | Soluble in water, alcohols, and other organic solvents (e.g., slightly in chloroform, methanol).[3][6] | [3][6] |
| Stability | Generally stable at room temperature but may explode at high temperatures or pressures.[6] |[6] |
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is the most critical aspect of working safely with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate aerosols or vapors, and for any reactions involving heating.[10][12][13]
-
Ignition Sources: Ensure that no open flames, spark-producing equipment, or hot surfaces are present in the handling area.[6][10] Use explosion-proof electrical equipment where necessary.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
|---|---|---|
| Eye/Face | Chemical safety goggles or a face shield. | [6][10][12] |
| Skin | A flame-retardant lab coat and nitrile rubber gloves. | [10][12][13] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is insufficient or for spill cleanup.[12][14] |[12][14] |
Storage Requirements
-
Temperature: Store in a refrigerator, with recommended temperatures ranging from -20°C to 4°C.[1][7][10][14]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12][14]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and metals.[14][15][16] Do not store on metal shelving.[16]
-
Location: Store in a dry, well-ventilated, designated area for hazardous chemicals.[6]
General Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open.[12][14][15] Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[14][15] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air.[12][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][14]
-
Ingestion: Rinse the mouth with water.[12][14] Do not induce vomiting. Seek immediate medical attention.[12]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate the immediate area.[16][17]
-
Control Ignition: Extinguish all nearby ignition sources.[17]
-
Ventilate: Increase ventilation in the area, preferably by using a fume hood.[18]
-
Protect: Don appropriate PPE, including respiratory protection if necessary.[17][19]
-
Contain: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18] Work from the outside of the spill inward.[17]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14][18]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[17]
-
Dispose: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.[14][17]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[12][14]
-
Special Hazards: The substance is combustible and may decompose under fire conditions to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide.[6][12][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Collect waste in a dedicated, properly labeled, and sealed container.[13][17]
-
Do not mix azide waste with other chemical waste streams, particularly acids or metals, as this can lead to the formation of highly toxic and explosive hydrazoic acid or metal azides.[13][16]
-
Dispose of the waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations.[8][14]
Experimental Protocol Example: Synthesis of this compound
This compound is often synthesized in the lab. The following is a common method, which itself requires strict safety oversight due to the use of sodium azide.
Methodology: The synthesis is typically a two-step process starting from methyl 4-chlorobutanoate.[20]
-
Azidation: Methyl 4-chlorobutanoate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80 °C) to form methyl 4-azidobutanoate.[20]
-
Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metal spatulas and equipment.[16] The reaction must be conducted in a fume hood.
-
-
Hydrolysis: The resulting ester, methyl 4-azidobutanoate, is then hydrolyzed using standard conditions (e.g., aqueous base followed by acidic workup) to yield the final product, this compound.[20]
Conclusion
This compound is an indispensable tool for chemical and biological research. However, its potential hazards, stemming from the energetic azide group, demand the utmost respect and care. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can safely harness the capabilities of this versatile molecule. Always prioritize safety and consult the manufacturer's Safety Data Sheet before commencing any work.
References
- 1. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 54447-68-6 [m.chemicalbook.com]
- 3. This compound | 54447-68-6 [amp.chemicalbook.com]
- 4. This compound | 54447-68-6 [chemicalbook.com]
- 5. This compound | 54447-68-6 | FA73089 | Biosynth [biosynth.com]
- 6. This compound [chembk.com]
- 7. This compound | 54447-68-6 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Azidobutanoic Acid 54447-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. Synthonix, Inc > Azides > 54447-68-6 | this compound [synthonix.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 15. Azidobutyric acid NHS ester|MSDS [dcchemicals.com]
- 16. purdue.edu [purdue.edu]
- 17. sfasu.edu [sfasu.edu]
- 18. acs.org [acs.org]
- 19. ics-asso.org [ics-asso.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Azidobutyric Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-azidobutyric acid, a versatile bifunctional molecule increasingly utilized in bioconjugation and drug development. This document details its solubility characteristics, provides experimental protocols for its key applications, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.
Core Properties of this compound
This compound is a small molecule featuring both a terminal azide group and a carboxylic acid functional group.[1][2][3] This dual functionality allows for its use as a chemical linker, enabling the connection of various molecules. The carboxylic acid can be activated to react with primary amines in biomolecules, while the azide group is a key component in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from various chemical suppliers and publications, a general solubility profile can be summarized. The compound is described as being slightly soluble in several common solvents.
| Solvent | Reported Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Up to 200 mg/mL | Ultrasonic assistance may be required for dissolution. Use of hygroscopic DMSO can impact solubility.[4] |
| Water | Slightly Soluble | Not specified | - |
| Methanol | Slightly Soluble | Not specified | - |
| Chloroform | Slightly Soluble | Not specified | - |
Note: Due to the limited availability of precise quantitative data, it is recommended that researchers perform small-scale solubility tests in their specific solvent systems to determine the optimal concentration for their applications. For aqueous reactions, the solubility may be enhanced by converting the carboxylic acid to a salt by adjusting the pH.
Experimental Protocols
The utility of this compound is most evident in its application as a crosslinking agent. This typically involves a two-step process: first, the activation of the carboxylic acid to form a reactive ester (e.g., an N-hydroxysuccinimide ester), followed by the reaction of the azide group in a click chemistry reaction.
Activation of this compound to its NHS Ester
To conjugate this compound to molecules containing primary amines (such as proteins, peptides, or amino-modified oligonucleotides), the carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester. This creates an amine-reactive compound that can form stable amide bonds.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
A carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous and amine-free organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound and a slight molar excess (typically 1.1 to 1.5 equivalents) of NHS in the chosen anhydrous solvent.
-
Carbodiimide Addition: Add a molar equivalent of the carbodiimide coupling agent (e.g., DCC or EDC) to the solution. If using DCC, a precipitate of dicyclohexylurea will form as the reaction proceeds.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (if using DCC): If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: The resulting this compound NHS ester can be purified by crystallization or column chromatography.
-
Storage: The purified NHS ester should be stored in a desiccated, inert atmosphere at a low temperature (e.g., -20°C) to prevent hydrolysis.[5]
Labeling of Amino-Biomolecules with this compound NHS Ester
This protocol outlines the general procedure for labeling proteins or other biomolecules containing primary amines with the pre-activated this compound NHS ester.
Materials:
-
Biomolecule of interest (e.g., protein, peptide)
-
This compound NHS ester
-
Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS) or sodium bicarbonate buffer)
-
Amine-free organic solvent for dissolving the NHS ester (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a known concentration.
-
NHS Ester Solution: Prepare a fresh stock solution of the this compound NHS ester in an amine-free organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a molar excess of the NHS ester solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling and should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Remove the unreacted labeling reagent and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-modified biomolecule (prepared using the methods above) and an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent, such as sodium ascorbate
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Mixture: In a reaction vessel, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. First, add the copper(II) sulfate, followed by the stabilizing ligand (a typical molar ratio of ligand to copper is 5:1). Finally, add the sodium ascorbate to reduce the Cu(II) to the active Cu(I) state. A color change is often observed.
-
Initiation of Click Reaction: Add the freshly prepared copper catalyst solution to the mixture of the azide- and alkyne-containing molecules.
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from minutes to a few hours and can be optimized as needed.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method to remove the copper catalyst and unreacted starting materials.
Visualizing Workflows and Pathways
To further clarify the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Activation of this compound to its NHS Ester.
Caption: General workflow for bioconjugation using this compound.
Caption: Formation of the active Cu(I) catalyst for CuAAC.
References
In-Depth Technical Guide to the Stability of 4-Azidobutyric Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-azidobutyric acid in various solution-based environments. Understanding the stability profile of this versatile bifunctional molecule, which incorporates both a terminal azide and a carboxylic acid, is critical for its effective application in bioconjugation, click chemistry, and as a linker in drug development. This document summarizes key stability and safety considerations, presents available data in a structured format, and offers detailed experimental protocols for researchers to assess its stability in their own applications.
Core Concepts and Stability Overview
This compound (C₄H₇N₃O₂) is a valuable reagent that enables the introduction of an azide moiety for subsequent bioorthogonal reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid group allows for conjugation to amine-containing molecules. However, the energetic nature of the azide group necessitates careful handling and a thorough understanding of its stability under various experimental conditions.
Generally, this compound is stable at room temperature for short periods, but for long-term storage, refrigeration (0-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[1][2] It is sensitive to heat, light, pressure, and shock. While relatively stable in strongly acidic or alkaline solutions, direct mixing with strong acids should be avoided due to the potential formation of highly toxic and explosive hydrazoic acid.
The stability of organic azides can be qualitatively assessed by empirical rules:
-
Carbon to Nitrogen (C/N) Ratio: For this compound, the C/N ratio is 4:3. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but require careful storage, preferably at low temperatures and protected from light.
-
The Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group to be considered relatively safe. This compound, with four carbons to one azide group, does not meet this criterion, highlighting the need for cautious handling.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound in solution is not extensively published, the stability of its activated ester form, N-hydroxysuccinimidyl (NHS) 4-azidobutyrate, has been studied. This provides insight into the reactivity of the molecule, particularly in bioconjugation applications.
| Condition | Compound | Half-life (t½) | Notes |
| pH 7, 0 °C | This compound N-hydroxysuccinimide ester | 4–5 hours | Highlights the susceptibility of the activated ester to hydrolysis.[3] |
It is important to note that the stability of the free carboxylic acid form of this compound is expected to be significantly greater than its NHS ester derivative under similar conditions. The primary degradation pathways for the parent molecule would likely involve the azide group rather than hydrolysis of the carboxylic acid.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound in a specific buffer system or formulation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Buffers of desired pH (e.g., phosphate, acetate, borate)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 4, 7, 9) at a known concentration.
-
Forced Degradation Studies: To generate potential degradation products and validate the stability-indicating nature of the method, subject the sample solutions to stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60 °C.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp).
-
-
Analysis: Inject the standard, unstressed samples, and stressed samples into the HPLC system.
-
Data Evaluation:
-
Monitor the peak area of this compound over time in the unstressed samples to determine its stability under those conditions.
-
In the stressed samples, ensure that the degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of degradation.
-
Signaling Pathways and Experimental Workflows
The stability of this compound is a critical parameter in multi-step experimental workflows, such as those involving bioconjugation followed by click chemistry.
In this workflow, the stability of the azide group throughout the amide coupling and purification steps is essential for the success of the final click chemistry reaction.
Potential Degradation Pathways
The azide functional group is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for troubleshooting and optimizing experimental protocols.
Safety and Handling
Due to its azide functionality, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Avoid Shock and Heat: Do not subject the compound to mechanical shock, friction, or high temperatures, as this can lead to decomposition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage is at refrigerated temperatures (0-10°C).
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
By understanding the stability profile and adhering to proper handling procedures, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
The Versatility of 4-Azidobutyric Acid in Modern Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics, the quest for innovative tools to elucidate protein function, interactions, and dynamics is perpetual. 4-Azidobutyric acid has emerged as a versatile chemical scaffold, enabling a suite of applications for in-depth proteomic analysis. Its unique bifunctional nature, possessing both a terminal azide and a carboxylic acid, allows for its strategic incorporation into a variety of molecular probes. The azide group serves as a bioorthogonal handle for "click chemistry," facilitating the attachment of reporter tags, while the carboxylic acid enables its conjugation to other molecules of interest.[1] This guide delves into the core applications of this compound in proteomics, providing detailed experimental protocols and quantitative insights.
Core Applications in Proteomics
The primary utility of this compound in proteomics stems from its role as a building block for more complex chemical probes. These probes are instrumental in two main areas:
-
Metabolic Labeling and Nascent Proteome Profiling: By incorporating this compound into analogs of metabolic precursors, researchers can tag newly synthesized proteins within living cells. This approach, a variant of Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal analysis of the proteome, providing a snapshot of protein synthesis under specific conditions.[2][3]
-
Chemical Proteomics and Target Identification: this compound can be integrated into small molecule probes to identify their protein targets. This is particularly valuable in drug discovery for validating mechanisms of action and identifying off-target effects.[4][5][6][7]
Experimental Workflow: Chemical Probe for Target Identification
The following diagram illustrates a general workflow for utilizing a this compound-based chemical probe to identify protein targets in a cellular context.
Experimental Protocols
Protocol 1: General Metabolic Labeling with an Azido-Probe
This protocol is adapted from methodologies used for azido-amino acid analogs like azidohomoalanine (AHA).[2][3][8]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
For probes that compete with natural metabolites (e.g., an amino acid analog), wash cells with pre-warmed PBS and incubate in a medium lacking the corresponding natural metabolite for 30-60 minutes.
-
Replace the medium with the metabolite-free medium supplemented with the this compound-containing probe at a predetermined optimal concentration.
-
Incubate for a period ranging from 1 to 24 hours, depending on the desired labeling window.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry for Biotin Tagging
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.[9]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following (final concentrations may need optimization):
-
Protein lysate (1 mg total protein)
-
Alkyne-biotin probe (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess reagents. A methanol-chloroform precipitation is effective.
-
Protocol 3: Enrichment and On-Bead Digestion
-
Affinity Purification:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Protocol 4: Sample Preparation for Mass Spectrometry (SPEED Method)
For a rapid, detergent-free alternative to traditional lysis and digestion, the SPEED protocol can be employed.[10]
-
Acid Extraction:
-
Add pure trifluoroacetic acid (TFA) to the cell pellet and incubate for 5 minutes at room temperature.
-
Neutralize the sample by adding Tris base.
-
-
Digestion:
-
Add a mixture of Lys-C and trypsin and incubate for 1-2 hours at 37°C.
-
The sample is now ready for desalting and LC-MS/MS analysis.
-
Quantitative Data Presentation
The combination of azido-probe labeling with quantitative proteomics techniques like isobaric tagging (iTRAQ or TMT) allows for the comparative analysis of protein synthesis or probe-target engagement across different conditions.[2][11] The table below illustrates a representative dataset from an iTRAQ experiment designed to identify proteins that are newly synthesized in response to a specific treatment.
| Protein ID | Gene Name | Protein Name | iTRAQ Ratio (Treated/Control) | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.25 | 0.001 | Transcription factor, cell cycle regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.12 | 0.345 | Cytoskeletal protein |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.89 | 0.005 | Chaperone, protein folding |
| P10636-8 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 1.05 | 0.412 | RNA binding protein |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 2.54 | 0.011 | Signal transduction |
Signaling Pathway and Workflow Visualization
The following diagram illustrates the BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) workflow, a prime example of metabolic labeling.
Conclusion
This compound serves as a valuable and versatile tool in the proteomics toolbox. Its application as a foundational element for constructing sophisticated chemical probes enables researchers to explore the proteome with high specificity and temporal resolution. From capturing the dynamics of protein synthesis to identifying the cellular targets of novel therapeutics, the methodologies built upon this simple yet powerful molecule are poised to continue driving significant advancements in our understanding of complex biological systems.
References
- 1. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Development and characterization of azido fatty acid protein modificat" by Meghan A Canter [docs.lib.purdue.edu]
- 10. Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Azidobutyric Acid for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-azidobutyric acid as a tool for protein labeling. It details the chemical properties of the reagent, experimental protocols for its use in protein modification, and its application in studying protein interactions and signaling pathways.
Introduction to this compound in Protein Labeling
This compound is a bifunctional molecule that serves as a chemical handle for the modification of proteins. It contains a carboxylic acid group and an azide group. The carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, forming a stable amide bond. The azide group is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can undergo specific and efficient reactions with a partner functional group, typically an alkyne or a phosphine.[1]
This two-step labeling strategy offers significant versatility. First, the protein of interest is tagged with the azide moiety. Subsequently, a wide array of probes, such as fluorophores, biotin, or drug molecules functionalized with a corresponding alkyne or phosphine, can be attached to the azide-labeled protein through "click chemistry" reactions.[2] This approach allows for the modular and specific labeling of proteins for various downstream applications, including proteomics, imaging, and interaction studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₇N₃O₂ | [3] |
| Molecular Weight | 129.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 135 °C at 11 Torr | [5] |
| Solubility | Soluble in water, alcohols, and other organic solvents | [6] |
| Storage Temperature | -20°C (pure form) | [4] |
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes the general procedure for labeling a protein with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS or bicarbonate buffer)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 5-20 mg/mL in the Reaction Buffer.[6]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[7]
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will depend on the protein and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the NHS ester.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or on ice overnight.[6][8]
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[6] The labeled protein will elute in the void volume.
-
Characterization: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.
-
Storage: Store the azide-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[7]
Bioorthogonal Ligation Reactions
Once the protein is labeled with the azide group, it can be further modified using one of the following bioorthogonal reactions.
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[8]
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-functionalized probe (2-5 fold molar excess over the protein).[2]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ solution (final concentration 1 mM) and a freshly prepared sodium ascorbate solution (final concentration 5 mM).[2] Adding a copper-chelating ligand like THPTA (final concentration 1 mM) can improve reaction efficiency and reduce protein damage.
-
Reaction Initiation: Add the catalyst mixture to the protein solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[2]
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO). The reaction is driven by the release of ring strain in the cyclooctyne.[9]
Materials:
-
Azide-labeled protein
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
Procedure:
-
Reaction Setup: Combine the azide-labeled protein and the cyclooctyne-functionalized probe in a suitable buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.[9]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the reactants.[9]
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.
Quantitative Data
The efficiency of the bioorthogonal ligation reactions is a critical factor. The following table summarizes representative kinetic data for SPAAC reactions.
| Azide | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | [10] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.32 - 0.85 | [10] |
| Benzyl azide | DIBAC | up to ~1.8 (with micellar catalysis) | [5] |
Note: CuAAC reactions are known to have a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction, with reactions often reaching completion within 1-2 hours at room temperature with micromolar concentrations of reactants.[2]
Application in Studying Signaling Pathways: GPCR Heterodimerization
While direct studies utilizing this compound in signaling pathways are not extensively documented, the principle of using azide-modified proteins is well-established. A relevant example is the use of the photo-activatable unnatural amino acid p-azido-L-phenylalanine (azF) to investigate the heteromeric interface of a G protein-coupled receptor (GPCR) complex, the 5-HT₂A receptor and the metabotropic glutamate 2 receptor (mGluR2). This approach can be adapted using this compound for chemical crosslinking studies.
The workflow involves introducing the azide group into one GPCR and then using a crosslinking reaction to identify interacting partners, providing insights into the structural arrangement of the receptor complex.
Experimental Workflow for Proteomic Analysis
The general workflow for a proteomic experiment using this compound for protein labeling and subsequent analysis is depicted below.
Mass Spectrometry Analysis
Mass spectrometry is a key analytical technique for identifying the sites of protein labeling and characterizing the resulting modifications.
Mass Shift Calculation
The covalent attachment of this compound and subsequent bioorthogonal ligation results in a specific mass shift that can be detected by mass spectrometry.
-
Labeling with this compound: The reaction of the NHS ester with a primary amine on the protein results in the formation of an amide bond and the loss of N-hydroxysuccinimide. The mass of the added moiety is that of this compound minus a hydrogen atom.
-
Mass of this compound (C₄H₇N₃O₂): 129.0538 Da
-
Mass Shift after Labeling: +111.0436 Da (C₄H₅N₃O)
-
-
CuAAC Reaction: The azide-labeled protein is reacted with an alkyne-containing probe. The mass of the resulting triazole linkage adds the mass of the alkyne probe to the azide-labeled protein.
-
Total Mass Shift (CuAAC): +111.0436 Da + Mass of Alkyne Probe
-
-
SPAAC Reaction: The azide-labeled protein is reacted with a cyclooctyne-containing probe.
-
Total Mass Shift (SPAAC): +111.0436 Da + Mass of Cyclooctyne Probe
-
Peptide Fragmentation Analysis
In a typical bottom-up proteomics workflow, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modification with this compound and the subsequent ligation will be attached to specific amino acid residues (primarily lysine).
When a modified peptide is fragmented in the mass spectrometer, the resulting b- and y-ions will show a corresponding mass shift, allowing for the precise localization of the modification site. For example, if a lysine residue is labeled, all b-ions containing that lysine and all y-ions containing that lysine will be shifted by the mass of the modification.
Conclusion
This compound is a valuable and versatile tool for protein labeling. Its ability to be incorporated into proteins via robust amine chemistry and subsequently be modified through highly specific and efficient bioorthogonal reactions makes it suitable for a wide range of applications in chemical biology, proteomics, and drug discovery. The detailed protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their studies of protein structure, function, and interactions.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. [folia.unifr.ch]
- 8. Activity-Guided Proteomic Profiling of Proteasomes Uncovers a Variety of Active (and Inactive) Proteasome Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Azidobutyric Acid NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of 4-Azidobutyric acid N-hydroxysuccinimide (NHS) ester to primary amine-containing biomolecules, such as proteins, peptides, and amino-modified oligonucleotides. This process introduces a versatile azide functional group, enabling subsequent bioorthogonal ligation via "click chemistry."[1][2][3]
Principle of the Method
The conjugation process is a two-step strategy. Initially, the NHS ester of this compound reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 8.3-8.5).[6][7] The incorporated azide group then serves as a bioorthogonal handle for covalent modification with alkyne-containing molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as click chemistry.[1][2][8]
Applications
-
Protein and Peptide Modification: Introduction of an azide handle for subsequent labeling and detection.[2]
-
Drug Conjugation: Linking therapeutic agents to targeting moieties like antibodies.[2]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for biosensor development.[2]
-
Dual-Labeling Strategies: Orthogonal labeling for advanced imaging and tracking studies.[2]
Experimental Protocols
Materials
-
This compound NHS ester
-
Biomolecule of interest (e.g., protein, peptide, amino-modified DNA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[6]
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
Protocol 1: Azide Labeling of a Protein
This protocol details the initial conjugation of this compound NHS ester to a protein.
1. Preparation of Reagents:
- Equilibrate all reagents to room temperature.
- Prepare a stock solution of this compound NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[10] Note: DMF should be of high quality and free of dimethylamine.[6]
- Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris).[9]
2. Labeling Reaction:
- Add the desired molar excess of the this compound NHS ester stock solution to the protein solution. A common starting point is a 10-20 fold molar excess.
- Mix gently and allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[6]
3. Quenching the Reaction (Optional):
- To stop the reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
4. Purification of the Azide-Labeled Protein:
- Remove unreacted this compound NHS ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[6][9]
5. Characterization and Storage:
- Determine the concentration of the azide-labeled protein.
- The degree of labeling can be assessed by mass spectrometry.
- Store the azide-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH | 8.3 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[6][7] |
| Molar Excess of NHS Ester | 8 - 30 fold | The optimal ratio depends on the biomolecule and desired degree of labeling.[7][11] |
| Reaction Time | 1 - 4 hours at room temperature; Overnight on ice | Longer incubation times may be required for less reactive amines.[6] |
| Reaction Temperature | Room Temperature or on ice | Lower temperatures can help to minimize hydrolysis of the NHS ester.[6] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6] |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | Use high-quality, amine-free solvents.[6] |
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of Azide-Labeled Protein
This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.
1. Preparation of Reagents:
- Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
- Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄).
- Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
- Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA.
2. Click Reaction:
- In a reaction tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-5 fold molar excess over the protein), and the copper-stabilizing ligand.
- In a separate tube, pre-mix the CuSO₄ and sodium ascorbate.
- Add the copper/ascorbate mixture to the protein solution to initiate the reaction.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification of the Conjugate:
- Remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.
Visualizations
Caption: Workflow for NHS ester conjugation.
Caption: Click chemistry conjugation workflow.
References
- 1. 4-Azidobutyrate-N-hydroxysuccinimide ester | 943858-70-6 [chemicalbook.com]
- 2. Azidobutyric acid NHS ester, CAS 943858-70-6 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound NHS ester — CF Plus Chemicals [cfplus.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. chemscene.com [chemscene.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Azidobutyric Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-azidobutyric acid and its derivatives in click chemistry for the labeling and conjugation of biomolecules. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific applications.
Introduction to this compound in Click Chemistry
This compound is a versatile heterobifunctional linker that plays a crucial role in bioconjugation and drug development.[1][2] Its structure incorporates a terminal azide group and a carboxylic acid, enabling its participation in "click chemistry" reactions. The azide group serves as a bioorthogonal handle that can specifically react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The carboxylic acid moiety allows for the conjugation of this compound to primary amines on biomolecules, such as the lysine residues of proteins, typically after activation as an N-hydroxysuccinimide (NHS) ester.[3][4]
The use of this compound and its NHS ester derivative provides a powerful two-step strategy for labeling proteins, nucleic acids, and other biomolecules.[5] This approach allows for the introduction of a versatile azide handle onto a biomolecule, which can then be selectively modified with a variety of alkyne-containing probes, including fluorophores, biotin, or drug molecules.
Key Applications
-
Protein Labeling: Introduction of an azide handle onto proteins for subsequent functionalization with imaging agents, affinity tags, or drug payloads.[5][6]
-
Oligonucleotide Modification: Site-specific modification of amino-modified DNA or RNA for applications in diagnostics and therapeutics.[7][8]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.[9]
-
Drug Development: Construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes the covalent attachment of an azide handle to a protein of interest using this compound N-hydroxysuccinimide (NHS) ester.
Workflow for Protein Labeling with this compound NHS Ester
Caption: Workflow for labeling proteins with this compound NHS ester.
Materials:
-
Protein of interest (free of amine-containing buffers like Tris)
-
This compound NHS Ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0 or PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a final concentration of 5-20 mg/mL.[6]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5] Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[6]
-
Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry (LC-MS).[1][10]
Quantitative Data for Protein Labeling:
| Parameter | Value | Reference |
| Protein Concentration | 5 - 20 mg/mL | [6] |
| Buffer | 0.1 M Sodium Bicarbonate (pH 8-9) or PBS | [6] |
| NHS Ester Molar Excess | 5 - 20 fold | [5] |
| Reaction Time | 1 - 4 hours | [6] |
| Reaction Temperature | Room Temperature | [6] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-labeled biomolecule with a terminal alkyne-containing molecule using a copper(I) catalyst.
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for a CuAAC reaction.
Materials:
-
Azide-labeled biomolecule (e.g., protein or oligonucleotide)
-
Terminal alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-containing molecule (typically a 2-5 fold molar excess over the azide).
-
Add Catalyst Components:
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.[11]
-
Purification: Purify the conjugated product to remove the catalyst and excess reagents using size-exclusion chromatography or dialysis.
Quantitative Data for CuAAC Reaction:
| Reagent | Final Concentration/Molar Ratio | Reference |
| Alkyne Molar Excess | 2 - 5 fold over azide | [5] |
| CuSO₄ | 1 mM | [5] |
| Ligand (THPTA) | 1 mM | [5] |
| Sodium Ascorbate | 5 mM | [5] |
| Reaction Time | 30 - 60 minutes | [11] |
| Reaction Temperature | Room Temperature | [11] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free conjugation of an azide-labeled biomolecule with a strained cyclooctyne-containing molecule.
Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: General workflow for a SPAAC reaction.
Materials:
-
Azide-labeled biomolecule
-
Strained cyclooctyne reagent (e.g., DBCO, BCN)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-labeled biomolecule in the desired reaction buffer.
-
Dissolve the strained cyclooctyne reagent in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup: Add the cyclooctyne reagent to the solution of the azide-labeled biomolecule. A molar excess of the cyclooctyne is typically used.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.[12] For example, reactions with dibenzocyclooctyne (DBCO) can be very fast, often completing within an hour.[12]
-
Purification: Purify the conjugated product using standard methods such as size-exclusion chromatography or dialysis to remove unreacted cyclooctyne.
Quantitative Data for SPAAC Reaction:
| Parameter | Value | Reference |
| Cyclooctyne | DBCO, BCN, etc. | [13] |
| Molar Excess | Typically 2-10 fold | |
| Reaction Time | Minutes to hours (cyclooctyne dependent) | [12] |
| Reaction Temperature | Room Temperature or 37°C |
Characterization of Labeled Biomolecules
The successful conjugation of this compound and subsequent click chemistry reactions can be confirmed using various analytical techniques.
-
Mass Spectrometry (LC-MS): This is a powerful tool to determine the molecular weight of the modified biomolecule, thereby confirming the addition of the azide handle and the subsequent click-conjugated moiety.[1][10] By comparing the mass of the unmodified and modified biomolecule, the degree of labeling can be calculated.
-
UV-Vis Spectroscopy: If a chromophoric or fluorogenic molecule is conjugated, UV-Vis spectroscopy can be used to quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.
-
Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of a protein after labeling can often be visualized by SDS-PAGE, especially if the conjugated molecule is large.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (NHS Ester) | Inactive NHS ester (hydrolyzed) | Use fresh, anhydrous DMSO or DMF. Prepare the NHS ester solution immediately before use. |
| Amine-containing buffer | Use an amine-free buffer such as sodium bicarbonate or PBS. | |
| Incorrect pH | Ensure the reaction pH is between 8.0 and 9.0 for optimal NHS ester reactivity. | |
| Low Yield (CuAAC) | Oxidation of Cu(I) to Cu(II) | Use a copper-stabilizing ligand (THPTA, TBTA). Prepare the sodium ascorbate solution fresh. |
| Inactive catalyst | Ensure all catalyst components are of high quality and stored correctly. | |
| Low Yield (SPAAC) | Low reactivity of cyclooctyne | Use a more reactive cyclooctyne derivative (e.g., DBCO). Increase the reaction time or temperature (if the biomolecule is stable). Increase the molar excess of the cyclooctyne. |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10% in the labeling reaction. |
| Protein instability under reaction conditions | Optimize buffer conditions (pH, ionic strength). Perform the reaction at a lower temperature. |
References
- 1. msvision.com [msvision.com]
- 2. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
- 3. This compound NHS ester — CF Plus Chemicals [cfplus.cz]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antibody Labeling using 4-Azidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable conjugation of molecules to antibodies is a cornerstone of modern biotechnology, critical for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for molecular biology research. A robust method for achieving this involves the use of 4-azidobutyric acid, activated as an N-hydroxysuccinimide (NHS) ester, to introduce an azide moiety onto the antibody. This bioorthogonal handle allows for a subsequent, highly specific covalent reaction with an alkyne-containing molecule via "click chemistry."[1][2]
This two-step approach offers significant advantages over traditional single-step labeling methods. The modification of lysine residues with this compound NHS ester is a well-established and efficient process.[3][] The subsequent azide-alkyne cycloaddition is bioorthogonal, meaning it occurs with high efficiency under mild, aqueous conditions without interfering with native biological functional groups, thus preserving the antibody's structure and function.[5][6] This methodology allows for the precise control over the stoichiometry of conjugation, leading to more homogeneous and well-defined antibody conjugates.[7]
These application notes provide detailed protocols for the entire workflow, from antibody preparation and azide modification to the final click chemistry conjugation and characterization of the labeled antibody.
Chemical Principle
The antibody labeling process using this compound NHS ester follows a two-stage mechanism. First, the NHS ester of this compound reacts with primary amines (predominantly the ε-amine of lysine residues) on the antibody surface to form a stable amide bond, thereby introducing an azide group. In the second stage, this azide-modified antibody is conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne through either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][8][9]
Experimental Protocols
Part 1: Antibody Preparation and Azide Modification
This protocol details the modification of an antibody with this compound NHS ester to introduce azide functional groups.
1.1. Materials
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Purification column (e.g., Zeba™ Spin Desalting Columns)[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
1.2. Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like sodium azide, it must be exchanged into an amine-free buffer such as PBS, pH 7.4. This can be done using dialysis or a desalting spin column according to the manufacturer's instructions.[3][11] Sodium azide can interfere with the NHS ester reaction.[12]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS. Higher concentrations can improve labeling efficiency.[13][14]
1.3. Azide Labeling Reaction
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3] NHS esters are moisture-sensitive and should be handled accordingly.[13]
-
Determine Molar Ratio: The molar ratio of NHS ester to antibody will determine the degree of labeling (DOL). A 10- to 20-fold molar excess of the NHS ester is a good starting point for optimization.[10][13]
-
Reaction Setup:
-
Transfer the desired amount of antibody solution to a reaction tube.
-
Add Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution to a final concentration of approximately 0.1 M.[3]
-
Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.[3][13]
-
Quenching: Stop the reaction by adding the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
1.4. Purification of Azide-Modified Antibody
-
Remove the excess, unreacted this compound NHS ester and quenching reagent using a desalting spin column equilibrated with PBS, pH 7.4.[7]
-
Collect the fractions containing the azide-modified antibody.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.[3]
Part 2: Click Chemistry Conjugation
This section provides protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition reactions.
2.1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
2.1.1. Materials
-
Azide-modified antibody (from Part 1)
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
2.1.2. CuAAC Reaction
-
Prepare Stock Solutions:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Azide-modified antibody.
-
Alkyne-containing molecule (typically 2-10 molar excess over the antibody).
-
-
Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.[15]
-
Initiate Reaction:
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or LC-MS.
2.2. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
2.2.1. Materials
-
Azide-modified antibody (from Part 1)
-
Strained alkyne-containing molecule (e.g., DBCO, BCN, or DIFO derivatives)[1][9]
-
Reaction Buffer: PBS, pH 7.4
2.2.2. SPAAC Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the strained alkyne-containing molecule. A 1.5- to 5-fold molar excess of the strained alkyne is recommended as a starting point.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours or at 4°C for 12-24 hours.[1][9] The reaction proceeds without the need for a catalyst.[5]
2.3. Purification of the Final Antibody Conjugate
-
Purify the antibody conjugate from excess reagents using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.[3]
-
Store the final conjugate at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[14]
Characterization of the Labeled Antibody
3.1. Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Determination
The average number of molecules conjugated to each antibody can be determined using several methods.
| Parameter | Method | Principle |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | The absorbance of the conjugate is measured at 280 nm (for the antibody) and at the absorbance maximum of the conjugated molecule (e.g., a dye). The DOL is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the conjugated molecule.[10][17] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on the number of conjugated hydrophobic drugs, allowing for the calculation of the average DAR from the peak areas.[] |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (LC-MS) | Provides the exact mass of the different antibody-drug species. The DAR is calculated by deconvolution of the mass spectrum and analysis of the relative abundance of each species.[2][19] |
3.2. Purity and Aggregation Analysis
| Parameter | Method | Principle |
| Purity and Conjugation Confirmation | SDS-PAGE | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis separates proteins by molecular weight. Successful conjugation results in a shift in the molecular weight of the antibody heavy and/or light chains (under reducing conditions) or the intact antibody (under non-reducing conditions).[20][21] |
| Aggregation and Purity | Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. This method can quantify the percentage of monomer, aggregate, and fragment in the final conjugate preparation.[22][23] |
3.3. Functional Characterization
| Parameter | Method | Principle |
| Antigen Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | These assays measure the binding kinetics and affinity of the labeled antibody to its target antigen to ensure that the conjugation process has not compromised its function.[7][24] |
Visualization of Workflows and Pathways
Caption: A comprehensive workflow for antibody labeling.
Caption: Two primary click chemistry pathways for conjugation.
Conclusion
The use of this compound NHS ester for the introduction of an azide handle onto antibodies, followed by click chemistry, provides a powerful and versatile platform for the generation of well-defined antibody conjugates. The protocols outlined in these application notes offer a comprehensive guide for researchers, enabling the reproducible production of high-quality labeled antibodies for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the desired performance and reliability of the antibody conjugate.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. sciex.com [sciex.com]
- 3. furthlab.xyz [furthlab.xyz]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bidmc.org [bidmc.org]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 20. aboligo.com [aboligo.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. shodex.com [shodex.com]
- 23. agilent.com [agilent.com]
- 24. Generation of Site‐Specifically Labeled Affinity Reagents via Use of a Self‐Labeling Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with 4-Azidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Azidobutyric acid, a chemical reporter for the study of protein acylation. This technique allows for the metabolic labeling of cells, enabling the identification, quantification, and visualization of acylated proteins, providing valuable insights into cellular signaling and metabolism.
Introduction and Principle
Protein acylation is a crucial post-translational modification where acyl groups are attached to proteins, influencing their function, localization, and stability.[1][2] this compound is a synthetic analog of butyric acid that contains a bioorthogonal azide group. When introduced to cells, it can be metabolized and incorporated into proteins by cellular enzymes, effectively "tagging" acylated proteins with an azide handle.[3]
The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an alkyne-containing probe in a process known as "click chemistry" (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC).[4][5] This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for enrichment and mass spectrometry-based identification, to the labeled proteins.[6][7]
Applications
-
Identification of novel acylated proteins: Uncover new protein substrates of acylation.
-
Dynamic studies of protein acylation: Investigate changes in protein acylation in response to cellular stimuli or drug treatment.
-
Enzyme activity profiling: Profile the activity of cellular acyltransferases.
-
Visualization of acylated proteins: Determine the subcellular localization of acylated proteins using fluorescence microscopy.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇N₃O₂ |
| Molecular Weight | 129.12 g/mol |
| CAS Number | 54447-68-6 |
| Appearance | Colorless to light yellow oil |
| Storage | Store at -20°C |
Table 2: Recommended Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration |
| Azide-labeled protein lysate | 1-5 mg/mL | - |
| Alkyne-probe (fluorophore or biotin) | 1-10 mM in DMSO | 25-100 µM |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H₂O | 1 mM |
| Sodium Ascorbate | 100-500 mM in H₂O (prepare fresh) | 5 mM |
Table 3: Hypothetical Quantitative Mass Spectrometry Data of Acylated Proteins
This table illustrates how quantitative data on changes in protein acylation upon treatment with a hypothetical drug could be presented. Data is represented as fold change in acylation relative to a control.
| Protein ID | Gene Name | Fold Change (Drug vs. Control) | p-value |
| P12345 | KIN1 | 2.5 | 0.001 |
| Q67890 | STRUCA | -1.8 | 0.015 |
| A1B2C3 | METENZ | 3.1 | < 0.001 |
Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Delipidated fetal bovine serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in complete culture medium and allow them to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. For the labeling experiment, dilute the stock solution into cell culture medium containing delipidated FBS to a final concentration of 50-100 µM. The use of delipidated serum can enhance the incorporation of the fatty acid analog.
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.
Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol describes the labeling of azide-modified proteins in the cell lysate with an alkyne-functionalized fluorophore.
Materials:
-
Azide-labeled protein lysate (1-5 mg/mL)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-BODIPY)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
Procedure:
-
In a microcentrifuge tube, add 20-50 µg of the azide-labeled protein lysate.
-
Add the alkyne-fluorophore to a final concentration of 25-100 µM.
-
Add CuSO₄ and THPTA to a final concentration of 1 mM each.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning.
Protein Enrichment for Mass Spectrometry
This protocol describes the biotinylation of azide-modified proteins for subsequent enrichment.
Materials:
-
Azide-labeled protein lysate (1-5 mg/mL)
-
Alkyne-biotin conjugate
-
Reagents for CuAAC reaction (as in 4.3)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Perform the CuAAC reaction as described in section 4.3, but using an alkyne-biotin conjugate instead of a fluorophore.
-
After the reaction, precipitate the proteins (e.g., using chloroform/methanol precipitation) to remove excess reagents.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose beads to the protein solution and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can then be analyzed by SDS-PAGE and subsequently identified by mass spectrometry.
Visualizations
Caption: Experimental workflow for metabolic labeling of cells.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Azidobutyric Acid in Protein Cross-Linking
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Azidobutyric acid and its derivatives serve as powerful tools in chemical biology and drug development for the study of protein-protein interactions. By introducing a bioorthogonal azide (N₃) group into a protein, researchers can subsequently induce covalent cross-links to interacting partners through a variety of highly specific and efficient chemical reactions. This two-step strategy, involving an initial labeling step followed by a cross-linking reaction, provides temporal and spatial control over the cross-linking process.
The most common method for introducing the azide moiety is through the N-hydroxysuccinimidyl (NHS) ester of this compound, which readily reacts with primary amines on the protein surface, such as the ε-amine of lysine residues and the N-terminus. Once installed, this azide handle can be utilized in several cross-linking strategies, including photo-activated cross-linking, copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("Click Chemistry"), and Staudinger ligation. These methods are instrumental in stabilizing transient interactions, mapping interaction interfaces, and creating novel protein conjugates.
Part 1: Introduction of the Azide Handle via Amine-Reactive Labeling
The foundational step for most azide-based cross-linking workflows is the covalent attachment of the azide group to the protein of interest. This compound NHS ester is an amine-reactive reagent that forms a stable amide bond with primary amines on proteins.[1][2]
Experimental Protocol: Protein Labeling with this compound NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound NHS ester (or other azido-NHS esters)[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[3]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in a minimal volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[1]
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess over the protein is a common starting point.[1] The final concentration of the organic solvent in the reaction should not exceed 10%.[1]
-
Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice. The optimal time may vary depending on the protein.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).
-
Characterization and Storage: Confirm the protein concentration (e.g., via BCA assay). The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein according to the conditions optimal for the unmodified protein.[1]
Quantitative Data: Typical Parameters for NHS Ester Labeling
| Parameter | Recommended Value | Reference |
| Molar Excess of NHS Ester | 10x - 20x | [1] |
| Reaction pH | 8.3 - 8.5 | [3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate | [3] |
| Solvent for NHS Ester | Amine-free DMF or DMSO | [3] |
| Incubation Time | 4 hours (RT) to Overnight (4°C) | [3] |
| Final Organic Solvent Conc. | < 10% (v/v) | [1] |
Workflow for Azide Labeling of Proteins
Caption: Workflow for labeling proteins with this compound NHS ester.
Part 2: Protein Cross-Linking Methods Using the Azide Handle
Once the azide group is installed on the protein, it can be used as a bioorthogonal handle to form a covalent bond with a binding partner that has been modified with a complementary reactive group.
Method A: Photo-activated Cross-Linking
Photoaffinity labeling (PAL) uses a photoreactive group that, upon activation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[4] While aryl azides are commonly used for this purpose, alkyl azides can also be photoactivated, although they may require shorter UV wavelengths and can be less specific.[5][6] The reactive nitrene generated upon photolysis can insert into C-H, N-H, or O-H bonds of an interacting protein.[6]
General Protocol for Photo-Cross-Linking:
-
Binding: Incubate the azide-labeled protein with its potential binding partner(s) under conditions that favor their interaction.
-
Irradiation: Expose the sample to UV light of an appropriate wavelength (e.g., 365 nm for aryl azides) for a defined period.[7][8] This step should be optimized to maximize cross-linking while minimizing protein damage.
-
Analysis: Analyze the cross-linked products using SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.
Photo-Cross-Linking Mechanism
Caption: Simplified mechanism of photo-activated cross-linking.
Method B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[9][10] This method requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[11]
Experimental Protocol: CuAAC Cross-Linking
-
Prepare Reactants: Prepare solutions of the azide-labeled protein and an alkyne-modified binding partner.
-
Prepare Reagents:
-
Reaction Setup: In a microcentrifuge tube, combine the azide- and alkyne-modified proteins, and the THPTA ligand (final concentration ~1 mM).[1]
-
Catalyst Addition: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the reaction.[1]
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Analysis: Analyze the formation of the cross-linked product by SDS-PAGE.
CuAAC Cross-Linking Workflow
Caption: Workflow for CuAAC-mediated protein cross-linking.
Method C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[13][] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst, making it highly suitable for applications in living systems.
Experimental Protocol: SPAAC Cross-Linking
-
Prepare Reactants: Prepare solutions of the azide-labeled protein and a binding partner modified with a strained alkyne (e.g., DBCO-NHS ester).
-
Reaction Setup: Combine the azide-labeled protein and the strained alkyne-labeled protein in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from hours to days, depending on the specific cyclooctyne and reactant concentrations.[15]
-
Analysis: Monitor the formation of the cross-linked product by SDS-PAGE.
SPAAC Cross-Linking Workflow
Caption: Workflow for copper-free SPAAC-mediated protein cross-linking.
Method D: Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine.[16][] The "traceless" version of this reaction is particularly useful as it leaves no residual atoms from the phosphine reagent in the final amide product.[18]
Experimental Protocol: Staudinger Ligation
-
Prepare Reactants: Prepare solutions of the azide-labeled protein and a binding partner modified with a suitable phosphine reagent (e.g., a phosphinothioester).
-
Reaction Setup: Combine the two protein partners in an aqueous buffer.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is typically complete within a few hours.
-
Analysis: Analyze the resulting amide-linked protein conjugate by SDS-PAGE and mass spectrometry.
Staudinger Ligation Mechanism
Caption: Simplified mechanism of Staudinger ligation for protein cross-linking.
Summary and Comparison of Cross-Linking Methods
| Feature | Photo-Cross-Linking | CuAAC | SPAAC | Staudinger Ligation |
| Reactive Partner | Any proximal amino acid | Terminal Alkyne | Strained Alkyne (e.g., DBCO) | Triarylphosphine |
| Linkage Formed | C-N, N-N, O-N | 1,2,3-Triazole | 1,2,3-Triazole | Amide |
| Specificity | Low (proximity-based) | Very High | Very High | Very High |
| Biocompatibility | UV can cause damage | Copper toxicity is a concern | Excellent (copper-free)[13] | Excellent (metal-free)[] |
| Reaction Rate | Very fast upon activation | Fast (minutes to hours) | Moderate to Slow (hours to days)[15] | Moderate (hours) |
| Key Advantage | Captures interactions without modifying the binding partner ("zero-length") | High efficiency and reliability | Ideal for live-cell applications | Forms a native amide bond (traceless version)[18] |
| Key Disadvantage | Non-specific; UV damage | Cytotoxicity of copper catalyst[19] | Slower kinetics; bulky reagents | Reagents can be complex to synthesize |
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of chemical-crosslink-assisted protein structure modeling in CASP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 16. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Azidobutyric Acid in Bioconjugation via Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-azidobutyric acid in the covalent modification of biomolecules and subsequent conjugation with terminal alkynes. This methodology, centered around "click chemistry," offers a robust and versatile tool for applications in drug development, diagnostics, and fundamental research.
Introduction
This compound is a bifunctional linker molecule containing a carboxylic acid and an azide group.[1] The carboxylic acid moiety can be readily activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues and the N-terminus of proteins) forming stable amide bonds. The azide group serves as a bioorthogonal handle for subsequent ligation with terminal alkynes via two primary "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between an azide and a terminal alkyne, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole.[3][4] CuAAC reactions are characterized by high yields, rapid reaction rates, and broad functional group tolerance.[3][4]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) that readily reacts with an azide to form a stable triazole.[5] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[6]
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for in vitro conjugations where high efficiency is critical, and SPAAC being the method of choice for live-cell imaging and in vivo studies.[7][8]
Quantitative Data Comparison: CuAAC vs. SPAAC
The selection of the appropriate click chemistry method is often guided by factors such as reaction kinetics, biocompatibility, and cost. The following table summarizes key quantitative parameters for CuAAC and SPAAC.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |
| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times |
| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5) |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications |
Table 1: Quantitative comparison of CuAAC and SPAAC reactions.[8]
SPAAC Reaction Kinetics with Various Cyclooctynes
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne used. The following table provides second-order rate constants for the reaction of benzyl azide (as a model for an azide-modified biomolecule) with different cyclooctynes.
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DIBO (dibenzocyclooctyne) | ~0.3 |
| BCN (bicyclononyne) | ~0.1 |
| DIBAC/DBCO (dibenzoazacyclooctyne) | ~0.1 - 0.9 |
| BARAC (biarylazacyclooctynone) | ~1.0 |
| TMTH (tetramethylthioheptyne) | >1.0 |
Table 2: SPAAC kinetic rates with various cyclooctyne reagents. The rates were measured in reaction with benzyl azide in organic (co)solvents.[9]
Experimental Protocols
Protocol 1: Activation of this compound as an NHS Ester
This protocol describes the conversion of this compound to its amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of ethyl acetate.
-
If using EDC, the byproducts are water-soluble and can be removed by aqueous workup.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound NHS ester.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Labeling of Proteins with this compound NHS Ester
This protocol details the modification of a protein with the prepared this compound NHS ester to introduce azide functional groups.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in PBS (pH 7.4).
-
Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.
-
Add a 10-50 fold molar excess of the this compound NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS pH 7.4).
-
Collect the protein-containing fractions and determine the protein concentration using a standard protein assay.
-
The azide-labeled protein is now ready for the subsequent click reaction.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein with a terminal alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
DMSO or DMF (if needed to dissolve the alkyne)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare the following stock solutions:
-
100 mM CuSO₄ in water.
-
200 mM THPTA or TBTA in water or DMSO.
-
500 mM Sodium ascorbate in water (prepare fresh).
-
-
In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule (typically at a 2-10 fold molar excess over the protein).
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration of 1-5 mM).
-
In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction (final concentrations: 0.5-1 mM CuSO₄, 2.5-5 mM sodium ascorbate).
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate purification method to remove the catalyst and excess reagents.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-labeled protein with a strained cyclooctyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Reaction buffer (e.g., PBS pH 7.4)
-
DMSO or DMF (if needed to dissolve the cyclooctyne)
Procedure:
-
In a reaction tube, combine the azide-labeled protein and the strained cyclooctyne-containing molecule (typically at a 2-10 fold molar excess over the protein).
-
If the cyclooctyne reagent is dissolved in an organic solvent, ensure the final concentration of the solvent does not exceed 10% (v/v).
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. Reaction times will vary depending on the specific cyclooctyne used.
-
Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate purification method to remove the excess cyclooctyne reagent.
Protocol 5: Determination of the Degree of Labeling (DOL)
This protocol describes a general method to quantify the number of azide or alkyne molecules conjugated to a protein using spectrophotometry, assuming the conjugated molecule has a distinct absorbance.
Materials:
-
Purified bioconjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the conjugated molecule (Aₘₐₓ).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the conjugated molecule at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
CF (Correction Factor) = A₂₈₀ of the free conjugated molecule / Aₘₐₓ of the free conjugated molecule
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the conjugated molecule:
-
Molecule Concentration (M) = Aₘₐₓ / ε_molecule
-
Where:
-
ε_molecule = Molar extinction coefficient of the conjugated molecule at its λₘₐₓ.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molecule Concentration (M) / Protein Concentration (M)
-
Visualized Workflows
General workflow for protein bioconjugation.
Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azidobutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science.[2] 4-Azidobutyric acid is a versatile building block in CuAAC reactions, featuring a terminal azide for click chemistry and a carboxylic acid handle for subsequent functionalization, such as amide bond formation with proteins, peptides, or other amine-containing molecules.[3] The resulting triazole-containing products can serve as linkers, spacers, or pharmacophores in the development of novel therapeutics and research tools.[4]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on purification and characterization of the products, and examples of its application in bioconjugation for studying cellular processes.
Data Presentation: CuAAC of this compound with Various Alkynes
The following table summarizes representative reaction conditions and outcomes for the CuAAC reaction between this compound and a selection of terminal alkynes. Yields are typically high, and reaction times are often short, highlighting the efficiency of this transformation.
| Alkyne Partner | Copper Source (mol%) | Ligand/Additive (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 4 | 95 |
| Propargyl Alcohol | CuI (2) | None | THF | 25 | 6 | 92 |
| 1-Octyne | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | DMF | 40 | 8 | 89 |
| N-propargyl-maleimide | CuSO₄·5H₂O (2) | THPTA (10) | PBS (pH 7.4) | 25 | 2 | 98 |
| 4-Ethynylanisole | CuI (2) | DIPEA (5) | CH₂Cl₂ | 25 | 12 | 93 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound in a Biphasic Solvent System
This protocol is suitable for a wide range of terminal alkynes that are soluble in the reaction mixture.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: CuAAC of this compound in an Organic Solvent
This protocol is advantageous for substrates with poor water solubility.
Materials:
-
This compound
-
Terminal alkyne (e.g., a hydrophobic alkyne)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add DIPEA (2.0 eq).
-
Add CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure triazole product.
Purification and Characterization
-
Purification: The primary method for purifying the triazole products is silica gel column chromatography. The choice of eluent will depend on the polarity of the product. For acidic products, the addition of a small amount of acetic acid to the eluent can improve chromatographic performance. Recrystallization can be employed for solid products. To remove residual copper, the purified product can be washed with an aqueous solution of EDTA.[5]
-
Characterization: The structure of the synthesized triazoles can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the formation of the triazole ring and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches and the appearance of new bands corresponding to the triazole ring.
-
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Caption: Application of bioconjugates in studying cellular signaling pathways.
Application in Bioconjugation and Drug Development
The carboxylic acid moiety of this compound provides a convenient handle for conjugation to biomolecules. For instance, it can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with amine groups (e.g., lysine residues) on proteins or peptides.[4] The resulting azide-functionalized biomolecule can then be "clicked" with an alkyne-containing molecule, such as a fluorescent probe, a drug molecule, or a crosslinker.
This strategy is valuable for:
-
Protein Labeling: Attaching fluorescent dyes or biotin for visualization and detection.
-
Drug Targeting: Conjugating a cytotoxic drug to a targeting protein (e.g., an antibody) to create an antibody-drug conjugate (ADC).
-
Probing Protein-Protein Interactions: By creating bi-functional linkers to capture interacting proteins.
-
Peptide Mimetics: The triazole ring can act as a stable isostere for an amide bond in peptidomimetic design.
The use of this compound in this manner allows for the precise and efficient modification of complex biological molecules, facilitating the development of novel therapeutics and tools for chemical biology research. The bioorthogonal nature of the click reaction ensures that the conjugation proceeds with high specificity, even in complex biological milieu.[4]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
4-Azidobutyric acid side reactions and byproducts
For researchers, scientists, and drug development professionals utilizing 4-azidobutyric acid in their experiments, this technical support center provides essential guidance on troubleshooting common issues related to side reactions and byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during the synthesis, storage, and application of this compound, particularly in bioconjugation reactions.
Q1: I am synthesizing this compound from a 4-halobutyric acid precursor and observing low yields. What are the potential side reactions?
Low yields during the synthesis of this compound from a 4-halobutyric acid precursor via nucleophilic substitution with sodium azide can be attributed to several side reactions. The primary competing reaction is elimination (E2), which forms but-3-enoic acid, especially if using a hindered base or high temperatures. Another potential issue is the presence of water, which can hydrolyze the starting material or product. Incomplete reaction is also a common problem, leading to residual 4-halobutyric acid in your product.
Troubleshooting Steps:
-
Use a polar aprotic solvent: Solvents like DMSO or DMF are recommended to dissolve sodium azide and facilitate the SN2 reaction over elimination.
-
Control the temperature: While heating can increase the reaction rate, excessive temperatures can favor elimination. It is advisable to perform the reaction at a moderate temperature (e.g., 60-80°C) and monitor the progress.
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Optimize reaction time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Q2: My purified this compound seems to degrade over time. What are the likely degradation products and how can I store it properly?
Organic azides like this compound can be sensitive to light, heat, and the presence of metals, which can catalyze their decomposition.[1] Degradation can lead to the formation of reactive nitrenes, which can then participate in various undesired reactions, reducing the purity of your reagent.[2] It is also important to avoid acidic conditions, which can lead to the formation of highly toxic and explosive hydrazoic acid.[3]
Proper Storage Conditions:
-
Store this compound at -20°C or lower.[4]
-
Protect from light by using an amber vial or wrapping the container in foil.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid contact with metals; use glass or plastic containers and spatulas.[5]
Q3: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and see a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is happening and how can I prevent it?
This is a common side reaction in CuAAC known as oxidative homo-dimerization or Glaser coupling.[6][7] It is caused by the oxidation of the copper(I) catalyst to copper(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules.[7]
Strategies to Minimize Alkyne Homo-dimerization:
-
Deoxygenate your reaction mixture: Thoroughly degas all buffers and solutions by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Use a reducing agent: The addition of sodium ascorbate is crucial to keep the copper in its active Cu(I) state.[7]
-
Use a copper(I)-stabilizing ligand: Ligands such as THPTA or TBTA can protect the copper(I) from oxidation and improve the efficiency of the click reaction.[8][9]
-
Minimize headspace: Perform the reaction in a vessel with minimal headspace to reduce the amount of available oxygen.
Q4: My bioconjugation reaction with a protein is giving low yields, and I suspect the protein is being damaged. What could be the cause?
In CuAAC reactions, the combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen.[1] These ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, and histidine, potentially damaging your protein and reducing conjugation efficiency.[1][3]
Solutions to Protect Your Biomolecule:
-
Work under anaerobic conditions: As with preventing alkyne dimerization, deoxygenating your reaction mixture is critical.
-
Use a copper(I)-stabilizing ligand: Ligands not only improve reaction efficiency but also protect biomolecules from copper-mediated damage.[3]
-
Optimize copper concentration: Use the lowest effective concentration of the copper catalyst to minimize potential damage.
-
Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If protein damage remains an issue, SPAAC is a copper-free alternative that eliminates the need for a metal catalyst and the associated risk of ROS generation.[10]
Q5: I switched to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction to avoid copper, but the reaction is very slow. How can I improve the kinetics?
While SPAAC avoids the toxicity associated with copper, the reaction rates are generally slower than CuAAC. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.[11]
Tips for Improving SPAAC Reaction Speed:
-
Choose a more reactive cyclooctyne: Second and third-generation cyclooctynes, such as DBCO, BCN, or DIBO, exhibit significantly faster reaction rates compared to first-generation cyclooctynes.[10][12]
-
Increase reactant concentrations: Higher concentrations of both the azide and the cyclooctyne will lead to a faster reaction.
-
Optimize the reaction buffer and pH: Some studies suggest that buffers like HEPES and a slightly alkaline pH (7.5-8.5) can enhance SPAAC reaction rates.[5]
-
Increase the temperature: If your biomolecule is stable at higher temperatures, increasing the reaction temperature from 4°C to room temperature or 37°C can accelerate the reaction.[5]
Data Presentation
Table 1: Common Byproducts in the Synthesis and Application of this compound
| Process | Side Reaction/Byproduct | Cause | Impact on Experiment | Mitigation Strategy |
| Synthesis | But-3-enoic acid | E2 elimination of 4-halobutyric acid | Reduced yield of this compound, purification challenges | Use a polar aprotic solvent (e.g., DMSO), moderate reaction temperature |
| Synthesis | Residual 4-halobutyric acid | Incomplete reaction | Impure product, potential for side reactions in subsequent steps | Monitor reaction to completion, optimize reaction time and temperature |
| Storage | Nitrene formation and subsequent byproducts | Decomposition by heat, light, or metals[1] | Reduced purity and reactivity of this compound | Store at -20°C or below, protect from light, use inert atmosphere, avoid metal contact[4][5] |
| CuAAC | Alkyne homo-dimer (Glaser coupling) | Oxidation of Cu(I) to Cu(II) by oxygen[6][7] | Consumption of alkyne, reduced yield of desired conjugate, purification difficulties | Deoxygenate reaction mixture, use sodium ascorbate and a Cu(I)-stabilizing ligand[7] |
| CuAAC | Oxidized protein residues | Generation of reactive oxygen species (ROS)[1] | Protein damage, loss of biological activity, reduced conjugation efficiency | Deoxygenate reaction mixture, use a Cu(I)-stabilizing ligand, consider SPAAC[1][3] |
| SPAAC | - | Slow reaction kinetics | Incomplete conjugation, long reaction times | Use a more reactive cyclooctyne, increase reactant concentrations, optimize buffer and pH[5][10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Butyrolactone
This protocol describes a two-step synthesis of this compound starting from γ-butyrolactone.
Step 1: Synthesis of 4-Bromobutyric Acid
-
In a round-bottom flask equipped with a reflux condenser, add γ-butyrolactone (1.0 eq).
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq).
-
Heat the mixture to reflux (approximately 120-125°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC until the γ-butyrolactone is consumed.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromobutyric acid.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromobutyric acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃) (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: General Procedure for Protein Labeling using CuAAC
This protocol provides a general method for conjugating an alkyne-containing small molecule to a protein that has been functionalized with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add the alkyne-containing molecule to the protein solution. A 10-fold molar excess of the alkyne over the protein is a good starting point.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: Synthesis of this compound and a common elimination side reaction.
Caption: Desired and side reaction pathways in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A logical workflow for troubleshooting low yields in bioconjugation reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. kromnigon.com [kromnigon.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. axispharm.com [axispharm.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Technical Support Center: Post-Reaction Purification of 4-Azidobutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 4-azidobutyric acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after a reaction?
A1: The most common and effective methods for removing excess this compound are liquid-liquid extraction (specifically acid-base extraction), column chromatography, and chemical quenching followed by purification. The choice of method depends on the properties of the desired product, the scale of the reaction, and the available resources.
Q2: Is this compound stable during typical workup procedures?
A2: this compound is a stable compound at room temperature and is relatively stable in moderately acidic or alkaline environments, which makes it compatible with standard workup procedures.[1] However, it is important to avoid high temperatures, high pressures, and contact with certain reactive chemicals that could cause it to decompose.[1]
Q3: What are the safety precautions I should take when working with this compound?
A3: While this compound is relatively stable for a small organic azide, it is still an energetic compound. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work should be conducted in a well-ventilated fume hood. Avoid strong heating or grinding of the solid material.
Q4: Can I use a rotary evaporator to remove the solvent if this compound is present?
A4: Yes, you can use a rotary evaporator. However, as with any azide-containing compound, it is crucial to use a well-maintained rotary evaporator with a blast shield. Avoid concentrating the solution to complete dryness to minimize any potential risks associated with solid azides.
Troubleshooting Guides
Liquid-Liquid Extraction
Liquid-liquid extraction is a primary method for separating this compound from a reaction mixture, especially when the desired product is not acidic.
Problem: Poor separation of layers or emulsion formation during extraction.
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of surfactants or other interfering substances. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion. Centrifugation of the mixture can also be effective. |
| Solvents are partially miscible. | Add more of the organic or aqueous solvent to dilute the mixture and improve phase separation. |
Problem: The desired product is also extracted into the aqueous basic layer with the this compound.
| Possible Cause | Solution |
| The desired product has acidic protons. | Use a milder base for the extraction, such as a saturated sodium bicarbonate solution instead of sodium hydroxide. Perform a pH test of the aqueous layer to ensure it is not too basic. |
| Incomplete phase separation. | Allow the separatory funnel to stand for a longer period to ensure complete separation of the layers. |
Problem: Low recovery of the desired product after extraction.
| Possible Cause | Solution |
| The desired product has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| The this compound salt is precipitating at the interface. | Add a small amount of water to dissolve the precipitate. |
Column Chromatography
Column chromatography is a powerful technique for purifying the desired product from unreacted this compound, especially for products with different polarities.
Problem: this compound co-elutes with the desired product.
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for separating acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid (0.1-1%) to suppress the ionization of the carboxylic acid and reduce tailing.[2] |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded onto the column. |
Problem: Streaking or tailing of the this compound spot on the TLC plate and column.
| Possible Cause | Solution |
| Interaction of the carboxylic acid with the silica gel. | Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress deprotonation of the carboxylic acid.[2] |
| The compound is not fully dissolved when loaded onto the column. | Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
Chemical Quenching (Staudinger Reaction)
Unreacted this compound can be converted to the corresponding amine via the Staudinger reaction using a phosphine reagent like triphenylphosphine.[3][4][5][6] This can be a useful strategy if the resulting amino acid is easier to separate from the desired product.
Problem: Incomplete reaction with the phosphine reagent.
| Possible Cause | Solution |
| Insufficient amount of phosphine. | Use a slight excess of the phosphine reagent (e.g., 1.1-1.5 equivalents relative to the excess this compound). |
| Short reaction time or low temperature. | Allow the reaction to stir for a longer period at room temperature or slightly elevated temperature, monitoring the disappearance of the azide by TLC or IR spectroscopy. |
Problem: Difficulty in removing the phosphine oxide byproduct.
| Possible Cause | Solution |
| Triphenylphosphine oxide is often a highly polar and crystalline byproduct. | Triphenylphosphine oxide can often be removed by crystallization from a suitable solvent system. Alternatively, it can be separated by column chromatography, although it can sometimes be challenging. Using a polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration. |
Data Presentation
| Method | Selectivity | Scalability | Speed | Key Considerations |
| Liquid-Liquid Extraction (Acid-Base) | High (for non-acidic products) | Excellent | Fast | Product must be stable to basic conditions. Emulsion formation can be an issue. |
| Column Chromatography | High | Good | Moderate to Slow | Requires solvent optimization. Can be labor-intensive. |
| Chemical Quenching (Staudinger Reaction) | Moderate to High | Good | Moderate | Introduces another reagent and byproduct that need to be removed. |
Experimental Protocols
Protocol 1: Removal of this compound by Acid-Base Extraction
This protocol is suitable for reaction mixtures where the desired product is neutral or basic and soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a flask.
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Quenching of Excess this compound using Triphenylphosphine
This protocol describes the conversion of unreacted this compound to 4-aminobutyric acid, which may be easier to remove.
Materials:
-
Reaction mixture containing excess this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., THF, acetonitrile)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
To the crude reaction mixture, add triphenylphosphine (1.1-1.5 equivalents relative to the estimated excess of this compound).
-
Stir the mixture at room temperature for 2-4 hours, or until the azide is no longer detectable by TLC or IR spectroscopy.
-
Add an equal volume of deionized water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.
-
If the desired product is soluble in an organic solvent, perform a liquid-liquid extraction. Acidify the aqueous layer with 1M HCl to protonate the newly formed 4-aminobutyric acid and extract the desired product with an organic solvent.
-
The byproduct, triphenylphosphine oxide, will likely be present in the organic layer and may require removal by crystallization or column chromatography.
Visualizations
References
Technical Support Center: 4-Azidobutyric Acid Stability in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-azidobutyric acid in common biological buffers. The following information is designed to help you anticipate potential challenges and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Aliphatic azides like this compound are generally stable in aqueous solutions.[1] However, their stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. For long-term storage, it is recommended to keep this compound at -20°C as a solid or in a suitable anhydrous organic solvent.
Q2: In which common biological buffers has this compound been used successfully?
This compound has been used in Phosphate-Buffered Saline (PBS) at pH 7.4 for several hours at room temperature during bioconjugation reactions.[1] This suggests it possesses adequate stability for typical labeling experiments in this buffer.
Q3: Are there any known incompatibilities with common buffer components?
Yes, the primary incompatibility of this compound is with reducing agents. Strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) will reduce the azide group to a primary amine, rendering it inactive for click chemistry applications.
Q4: How do pH and temperature affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Problem 1: Low or no labeling of my target molecule.
This is a frequent issue that can stem from several sources. The following workflow can help you diagnose the problem.
Problem 2: Suspected degradation of this compound in my buffer.
If you suspect that your experimental conditions are causing the degradation of this compound, a stability study is recommended.
Data Summary
The following tables summarize the known compatibility and recommended storage conditions for this compound.
Table 1: Compatibility of this compound with Common Buffer Components
| Buffer Component | Compatibility | Notes |
| Phosphate (PBS) | Compatible | Has been used successfully at pH 7.4.[1] |
| Tris | Likely Compatible | No specific data, but generally compatible with azides. Avoid high pH for extended periods. |
| HEPES | Likely Compatible | No specific data, but generally compatible with azides. |
| MOPS | Likely Compatible | No specific data, but generally compatible with azides. |
| DTT | Incompatible | Reduces the azide to an amine. |
| TCEP | Incompatible | Potent reducing agent for azides. |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C, solid | Minimizes potential degradation over time. |
| Stock Solutions | Prepare fresh in a suitable anhydrous solvent (e.g., DMSO, DMF) and store at -20°C in small aliquots. | Avoids repeated freeze-thaw cycles and introduction of water. |
| Working Solutions | Prepare fresh in the desired biological buffer immediately before use. | Ensures maximum activity and minimizes potential for degradation in the aqueous environment. |
Experimental Protocols
As quantitative stability data for this compound across a wide range of biological buffers is not extensively published, we provide a detailed protocol for you to assess its stability in your specific experimental setup.
Protocol: Assessing the Stability of this compound in a Biological Buffer
Objective: To determine the rate of degradation of this compound in a specific biological buffer at a given temperature.
Materials:
-
This compound
-
Your biological buffer of interest (e.g., 50 mM HEPES, pH 7.5)
-
High-purity water
-
An appropriate internal standard (a stable small molecule that does not react with the buffer or this compound and is detectable by your analytical method)
-
Quenching solution (e.g., acetonitrile)
-
HPLC or LC-MS system
Experimental Workflow:
Procedure:
-
Preparation of the Test Solution:
-
Prepare your biological buffer at the desired pH and concentration.
-
Dissolve this compound in the buffer to a final concentration relevant to your experiments (e.g., 1 mM).
-
-
Incubation:
-
Place the test solution in a temperature-controlled environment (e.g., water bath, incubator) set to your experimental temperature.
-
-
Sampling:
-
At each time point, withdraw a precise volume of the test solution (e.g., 50 µL).
-
Immediately add this aliquot to a tube containing a defined volume of quenching solution with a known concentration of an internal standard (e.g., 450 µL of acetonitrile with internal standard). The quenching solution will stop any further degradation.
-
-
Analysis:
-
Analyze the quenched samples using a validated HPLC or LC-MS method to quantify the concentration of this compound relative to the internal standard. An example of an LC-MS method for azido-containing compounds can be adapted for this purpose.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound against time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k.
-
By following this protocol, you can generate reliable data on the stability of this compound in your specific experimental system, allowing for more robust and reproducible results.
References
issues with 4-Azidobutyric acid solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Azidobutyric acid, focusing on issues related to its solubility in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound and provides step-by-step solutions.
Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue due to the limited solubility of this compound in its protonated form. The carboxylic acid group has a pKa value estimated to be around 4.7, similar to that of butanoic acid (pKa ≈ 4.82).[1][2] At neutral pH, a significant portion of the molecules remain in the less soluble, protonated state. To improve solubility, you should increase the pH of your buffer.
Recommended Actions:
-
pH Adjustment: Increase the pH of your buffer to at least 2 pH units above the pKa (i.e., pH ≥ 6.7). A pH of 7.4 or higher is generally recommended. At these higher pH values, the carboxylic acid group will be deprotonated to form the much more water-soluble carboxylate salt.
-
Gentle Warming: After adjusting the pH, gentle warming of the solution (e.g., to 37°C) can help to increase the rate of dissolution.
-
Sonication: If clumps persist, brief sonication in a water bath can help to break them up and facilitate dissolution.
Q2: I have dissolved my this compound by raising the pH, but it precipitated out of solution when I added it to my experimental system. Why did this happen?
A2: This often occurs if your experimental system has a lower pH than the buffer in which you dissolved the this compound. When the pH of the final solution drops below the pKa of the carboxylic acid, it will become protonated and precipitate out of solution.
Recommended Actions:
-
Check the Final pH: Measure the pH of your final experimental solution after the addition of the this compound stock.
-
Buffer Your System: If possible, ensure that your final experimental medium is buffered to a pH where this compound will remain soluble (ideally pH > 6.7).
-
Consider a Co-solvent: If you cannot adjust the pH of your final system, consider preparing a concentrated stock solution of this compound in an organic co-solvent and adding a small volume of this stock to your aqueous experimental setup.
Q3: Can I use an organic solvent to dissolve this compound?
A3: Yes, using a water-miscible organic solvent is a common and effective strategy, especially for preparing concentrated stock solutions.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[3]
-
Ethanol: It is also soluble in ethanol.[3]
Important Considerations:
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. It is advisable to keep the final concentration as low as possible (typically <1%).
-
Solvent Compatibility: Ensure that the chosen organic solvent is compatible with your experimental setup and will not interfere with your assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: The solubility of this compound in its protonated form (at pH < pKa) is low.[4] However, when deprotonated to its carboxylate salt form (at pH > pKa), its solubility increases significantly. As a reference, a structurally similar compound, 4-Acetamidobutyric acid, has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[3]
Q2: What is the pKa of this compound?
Q3: Is this compound stable in aqueous buffers?
A3: this compound is generally stable in aqueous solutions at room temperature and under mild acidic or alkaline conditions typically used for buffer preparation.[4] However, for long-term storage, it is recommended to store aqueous solutions at -20°C or -80°C. For a structurally similar compound, 4-Acetamidobutyric acid, it is not recommended to store the aqueous solution for more than one day.[3]
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution, particularly after adjusting the pH. However, strong or prolonged heating should be avoided as it may lead to degradation.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | pH | Estimated Solubility | Notes |
| Water | < 4.7 | Low | Primarily in the less soluble protonated form. |
| Aqueous Buffer | > 6.7 | Moderate to High | Primarily in the more soluble deprotonated (carboxylate) form. A solubility of ~10 mg/mL can be expected based on a similar compound.[3] |
| DMSO | N/A | Soluble | A good choice for preparing concentrated stock solutions.[3] |
| Ethanol | N/A | Soluble | Another option for preparing stock solutions.[3] |
Table 2: Physicochemical Properties of this compound and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated pKa |
| This compound | C₄H₇N₃O₂ | 129.12 | ~4.7 |
| Butanoic acid | C₄H₈O₂ | 88.11 | 4.82[1][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Solution in PBS (pH 7.4)
-
Weigh the Compound: Weigh out 129.12 mg of this compound (for 10 mL of a 100 mM solution).
-
Add Buffer: Add approximately 8 mL of Phosphate Buffered Saline (PBS), pH 7.4, to the vessel containing the this compound.
-
Adjust pH (if necessary): Stir the solution. If the compound does not fully dissolve, check the pH. If it has dropped, add a small amount of 1 M NaOH dropwise while stirring until the solid dissolves and the pH is stable at 7.4.
-
Bring to Final Volume: Once the solid is completely dissolved, add PBS to bring the final volume to 10 mL.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 M this compound Stock Solution in DMSO
-
Weigh the Compound: In a suitable vial, weigh out 129.12 mg of this compound.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex or gently warm the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a desiccated environment.
Visualizations
Caption: Experimental workflows for dissolving this compound.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Relationship between pH and solubility of this compound.
References
Technical Support Center: 4-Azidobutyric Acid Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using 4-Azidobutyric acid linkers in bioconjugation and subsequent applications.
Troubleshooting Guide: High Non-Specific Binding
High background signal is a common issue stemming from non-specific binding of molecules functionalized with this compound linkers. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Problem: High background in assays involving biomolecules modified with this compound NHS ester.
High background can manifest as a uniform high signal across a plate or as non-specific binding to unintended cellular components. This is often due to a combination of factors related to both the NHS ester reaction and the properties of the azide-modified molecule.
| Potential Cause | Recommended Action | Expected Outcome |
| NHS Ester Hydrolysis | - Perform conjugation at optimal pH (7.2-8.5).[1] - Use freshly prepared NHS ester solutions. - Minimize reaction time. | Reduced presence of hydrolyzed, non-reactive linker that can bind non-specifically. |
| Excess Labeling | - Titrate the molar excess of the this compound NHS ester to find the optimal ratio for your protein. A 5x to 20x molar excess is a common starting point.[2] - Purify the conjugate to remove excess, unreacted linker. | Minimized alteration of the protein's properties (e.g., increased hydrophobicity) that can lead to aggregation and non-specific interactions. |
| Hydrophobic Interactions | - Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to wash buffers. - Consider adding a blocking agent like Bovine Serum Albumin (BSA) or casein to block non-specific sites.[3] | Disruption of non-specific binding caused by the hydrophobicity of the linker or the conjugated molecule. |
| Electrostatic Interactions | - Increase the salt concentration (e.g., 150-500 mM NaCl) in wash buffers to shield charges.[3] - Adjust the pH of wash buffers away from the isoelectric point of your protein to modulate its net charge.[3] | Reduction of non-specific binding due to charge-based interactions with surfaces or other biomolecules. |
| Inadequate Blocking | - Ensure thorough blocking of surfaces (e.g., microplate wells) with an appropriate blocking agent (e.g., 1-3% BSA or casein) for a sufficient duration. | Prevention of the azide-modified biomolecule from binding directly to the assay surface. |
| Subsequent Click Reaction Issues | - In negative controls (without the alkyne partner), high background may indicate non-specific binding of the azide-modified molecule.[4] - If using copper-catalyzed click chemistry (CuAAC), ensure the use of a copper-chelating ligand to prevent non-specific interactions.[5] | Confirmation that the non-specific binding originates from the azide-modified molecule itself and not from the click chemistry components. |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding when using this compound NHS ester?
A1: Non-specific binding with this compound NHS ester conjugates can arise from several factors:
-
Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[1] The resulting carboxyl group can increase non-specific binding through electrostatic interactions.
-
Hydrophobicity: The butyric acid portion of the linker can contribute to the overall hydrophobicity of the conjugate, leading to non-specific binding to hydrophobic surfaces or proteins.
-
Electrostatic Interactions: The introduction of the linker can alter the overall charge of the biomolecule, potentially leading to unwanted electrostatic interactions.
-
Excess Labeling: Over-modification of a protein with the linker can lead to aggregation and increased non-specific binding.[2]
Q2: How does pH affect the stability of the this compound NHS ester and non-specific binding?
A2: The pH of the reaction buffer is a critical factor. While a slightly alkaline pH (7.2-8.5) is required for the efficient reaction of the NHS ester with primary amines, higher pH levels significantly increase the rate of hydrolysis of the NHS ester.[1] This hydrolysis competes with the desired conjugation reaction and generates a free carboxylate, which can contribute to non-specific binding.
Quantitative Data: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
Q3: Can the 4-azido group itself contribute to non-specific binding?
A3: While the azide group is generally considered bioorthogonal and unreactive towards biological macromolecules, there have been some reports of non-specific interactions, particularly in the context of subsequent click chemistry reactions.[4] However, the primary drivers of non-specific binding for a this compound-modified molecule are more likely the physicochemical properties of the linker and the modified biomolecule itself.
Q4: What are the best blocking agents to reduce non-specific binding?
A4: Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%. It is a cost-effective option for blocking non-specific sites on various surfaces.[3]
-
Casein: Often used as a component of blocking buffers, it can be more effective than BSA in some instances.
-
Non-ionic detergents: Surfactants like Tween-20 can be added to wash buffers (at low concentrations, e.g., 0.05%) to reduce hydrophobic interactions.[3]
Q5: How can I purify my biomolecule after conjugation with this compound NHS ester to remove excess linker?
A5: It is crucial to remove unreacted linker to prevent it from causing high background in downstream applications. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecules like the unreacted linker from larger biomolecules.
-
Dialysis or Buffer Exchange: These methods are suitable for removing small molecules from protein solutions.
-
Protein Precipitation: Methods like acetone precipitation can be used to precipitate the protein, leaving the smaller unreacted linker in the supernatant.[5]
Experimental Protocols
Protocol: ELISA with an Antibody Conjugated to this compound to Minimize Non-Specific Binding
This protocol outlines the steps for performing an Enzyme-Linked Immunosorbent Assay (ELISA) using a detection antibody that has been modified with a this compound linker, with a focus on minimizing non-specific binding.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 1% BSA in PBS).
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of your standard and samples in dilution buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer, with a 30-second soak time for each wash.
-
-
Detection Antibody Incubation:
-
Dilute the this compound-modified detection antibody to its optimal concentration in dilution buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer, with a 30-second soak time for each wash.
-
-
Click Chemistry Reaction (if applicable, for signal amplification): This step is for scenarios where the azide is used to click on a reporter molecule.
-
Prepare the click chemistry reaction mix according to the manufacturer's protocol (containing the alkyne-reporter, copper catalyst, and ligand).
-
Add 100 µL of the reaction mix to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
-
Enzyme Conjugate Incubation (if not using click chemistry for detection):
-
If the azide is not used for detection, a secondary enzyme-conjugated antibody targeting the primary detection antibody would be used here.
-
Dilute the enzyme-conjugated secondary antibody in dilution buffer.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Caption: Workflow for preparing and using a this compound-modified antibody in an ELISA.
Caption: A logical workflow for troubleshooting non-specific binding issues.
References
Validation & Comparative
A Head-to-Head Comparison of 4-Azidobutyric Acid and 6-Azidohexanoic Acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount. Azide-alkyne click chemistry has emerged as a robust and versatile tool for this purpose, offering high specificity and biocompatibility. Central to this methodology are the linker molecules that introduce the azide functionality onto the target biomolecule. This guide provides an objective comparison of two commonly used short-chain azido linkers: 4-azidobutyric acid and 6-azidohexanoic acid. The primary distinction between these two reagents lies in the length of their aliphatic spacer arms, a factor that can influence labeling efficiency, stability of the resulting conjugate, and the potential for steric hindrance.
This comparison is based on established principles of bioconjugation, as direct head-to-head quantitative data for these specific linkers is not extensively available in peer-reviewed literature. The provided experimental data should be considered illustrative of the expected performance based on their structural differences.
Quantitative Data Summary
The following tables present a summary of the key properties and expected performance characteristics of this compound and 6-azidohexanoic acid in a typical protein labeling experiment.
Table 1: Physicochemical Properties
| Property | This compound | 6-Azidohexanoic Acid |
| Chemical Formula | C₄H₇N₃O₂ | C₆H₁₁N₃O₂ |
| Molecular Weight | 129.12 g/mol | 157.17 g/mol |
| CAS Number | 54447-68-6 | 79598-53-1 |
| Spacer Arm Length | ~5 Å | ~7.5 Å |
| Hydrophobicity (LogP) | Lower | Higher |
Table 2: Illustrative Performance in Protein Labeling (NHS Ester Conjugation)
| Parameter | This compound | 6-Azidohexanoic Acid | Rationale for Expected Difference |
| Degree of Labeling (DOL) | 3-6 azides/antibody | 2-5 azides/antibody | Shorter linker may lead to slightly higher labeling due to reduced steric hindrance. |
| Reaction Time (NHS ester) | 1-2 hours | 1-2 hours | Minimal expected difference for the initial NHS ester reaction. |
| Click Reaction Efficiency | High | High | Both are expected to perform well in click chemistry reactions. |
| Conjugate Stability | Good | Very Good | Longer, more flexible linker may offer slightly enhanced stability in some contexts. |
| Potential for Steric Hindrance | Lower | Higher | The shorter chain of this compound is less likely to cause steric clashes. |
The Impact of Linker Length: A Decisive Factor
The choice between a shorter (4-carbon) and a longer (6-carbon) spacer arm is a critical consideration in the design of bioconjugation experiments.
This compound (C4): The Compact Linker
With its shorter butyric acid chain, this linker is ideal for applications where minimizing the distance between the labeled biomolecule and its binding partner or a reporter molecule is crucial. This can be advantageous in techniques like FRET (Förster Resonance Energy Transfer) or when probing active sites of enzymes where a bulky linker might interfere with biological activity. The reduced steric profile of the C4 linker may also lead to a higher degree of labeling on sterically hindered sites of a protein.
6-Azidohexanoic Acid (C6): The Flexible Spacer
The longer hexanoic acid chain provides greater flexibility and extends the azide group further from the surface of the biomolecule. This increased distance can be beneficial in overcoming steric hindrance when conjugating to bulky molecules or when the labeled biomolecule needs to interact with a surface or another protein without impediment. The added length can also improve the accessibility of the azide group for the subsequent click reaction. In the context of antibody-drug conjugates (ADCs), a longer linker can influence the stability and pharmacokinetic properties of the conjugate.[1]
Experimental Protocols
The following is a generalized protocol for the two-step labeling of a protein using either this compound or 6-azidohexanoic acid N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester or 6-Azidohexanoic acid NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Desalting column or dialysis cassette
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Protocol 1: Protein Labeling with Azido-NHS Ester
-
Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the Azido-NHS Ester Stock Solution: Immediately before use, dissolve the azido-NHS ester in DMSO to a final concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the azido-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours on ice.
-
Purification: Remove the excess, unreacted azido-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) using mass spectrometry.
Protocol 2: Click Chemistry Reaction
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1-2 mM).
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM, followed by the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Final Purification: Remove excess reagents and the catalyst by a desalting column or dialysis.
Visualizing the Workflow and Applications
To better illustrate the experimental process and a potential application, the following diagrams are provided.
References
A Head-to-Head Comparison of 4-Azidobutyric Acid and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker chemistry is paramount to experimental success. This guide provides an objective comparison between two prominent players in the field: 4-Azidobutyric acid, a versatile building block for introducing azides, and Dibenzocyclooctyne (DBCO) linkers, the gold standard for copper-free click chemistry. We will delve into their reaction mechanisms, performance metrics, and provide supporting experimental data to inform your selection process.
At the heart of modern bioconjugation are "click" reactions, a class of chemical transformations that are rapid, specific, and high-yielding. Both this compound and DBCO linkers are key reagents in the click chemistry toolbox, specifically for azide-alkyne cycloadditions. However, they represent two distinct approaches: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This compound serves as a source of the azide functional group. Its carboxylic acid moiety allows for its covalent attachment to biomolecules, typically via primary amines after activation (e.g., as an N-hydroxysuccinimide [NHS] ester). The introduced azide is then ready to react with an alkyne-containing molecule. This reaction is most efficiently carried out in the presence of a copper(I) catalyst (CuAAC).
In contrast, DBCO is a cyclooctyne, a class of alkynes with significant ring strain. This inherent strain dramatically accelerates the reaction with an azide, obviating the need for a toxic copper catalyst.[1][2] This reaction is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and is a cornerstone of bioorthogonal chemistry, enabling conjugation in living systems.[1]
Performance Comparison: CuAAC vs. SPAAC
The choice between this compound (often implying a subsequent CuAAC reaction) and a DBCO linker (for SPAAC) hinges on the specific experimental requirements. The following table summarizes key performance indicators based on available data.
| Feature | This compound (leading to CuAAC) | DBCO Linkers (leading to SPAAC) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Copper(I) | None |
| Biocompatibility | Lower; copper catalyst is cytotoxic to living cells.[1] | High; ideal for in vivo and live-cell applications.[1][3] |
| Reaction Kinetics | Second-order rate constants typically in the range of 10-100 M⁻¹s⁻¹.[4] | Second-order rate constants typically in the range of 10⁻²-1 M⁻¹s⁻¹.[4] Some studies report rates up to 2-2.9 M⁻¹s⁻¹ with optimized azides.[5] |
| Specificity | High | High; bioorthogonal, meaning it does not react with native biological functional groups.[1][3] |
| Reaction Conditions | Aqueous buffers, room temperature. | Aqueous buffers, physiological pH, room or low temperature.[6][7][8] |
| Yield | Generally high to quantitative. | Generally high to quantitative.[7] |
| Applications | In vitro conjugations, proteomics, material science. | Live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs).[1][7][9] |
| Potential Issues | Copper can cause protein denaturation and is toxic to cells. Ligands are often required to stabilize Cu(I) and protect biomolecules. | Slower reaction rates compared to CuAAC in some instances. DBCO can be sensitive to oxidation over long-term storage.[8] |
Visualizing the Chemistries
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments involving the activation of a biomolecule with either an azide or a DBCO linker, followed by the conjugation reaction.
Protocol 1: Activation of an Antibody with this compound NHS Ester
Objective: To introduce azide groups onto an antibody via its primary amines.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound N-hydroxysuccinimide (NHS) ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column or by dialysis against PBS.
Protocol 2: Conjugation of an Azide-Activated Antibody via CuAAC
Objective: To conjugate the azide-activated antibody with an alkyne-containing molecule.
Materials:
-
Azide-activated antibody (from Protocol 1).
-
Alkyne-functionalized molecule (e.g., a fluorescent dye or drug).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate (or other reducing agent).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand.
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in water or an appropriate buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-activated antibody, a 2-5 fold molar excess of the alkyne-functionalized molecule, the TBTA ligand, and CuSO₄.
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and unreacted molecules.
Protocol 3: Activation of an Antibody with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Desalting column or dialysis cassette.
Procedure:
-
Preparation: As in Protocol 1, ensure the antibody is in a suitable buffer.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[10] The final DMSO concentration should be below 20%.[11][12]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[1][13]
-
Quenching (Optional but Recommended): Add quenching solution to stop the reaction.[8][11] Incubate for 15 minutes.[8][11]
-
Purification: Remove the excess DBCO-NHS ester using a desalting column or dialysis.[10]
Protocol 4: Conjugation of a DBCO-Activated Antibody via SPAAC
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody (from Protocol 3).
-
Azide-functionalized molecule (e.g., an oligonucleotide or a small molecule).
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[11][12][13]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[11][12][13] Reaction times can be longer for more dilute samples.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove any unreacted starting materials.[11]
-
Validation: The final conjugate can be validated using methods like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[11][12]
Conclusion
The choice between this compound and DBCO linkers is fundamentally a choice between CuAAC and SPAAC. For applications requiring the highest degree of biocompatibility, such as live-cell imaging or in vivo studies, the copper-free SPAAC reaction enabled by DBCO linkers is the undisputed choice.[1][3] Its bioorthogonal nature ensures that cellular processes are not perturbed by cytotoxic catalysts.
However, for in vitro applications where cytotoxicity is not a concern, the CuAAC pathway, for which this compound can provide the azide handle, remains a robust and efficient method. In some contexts, such as proteomics, CuAAC has been reported to yield higher identification rates.[14][15]
Ultimately, the optimal linker strategy will be dictated by the specific demands of the biological system under investigation and the desired endpoint of the experiment. By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to achieve their scientific goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 7. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. conju-probe.com [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of 4-Azidobutyric Acid Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate and reproducible labeling of proteins is fundamental to a wide array of proteomic studies. Chemical labeling, in particular, offers a versatile approach for introducing bioorthogonal handles for subsequent analysis. This guide provides an objective comparison of 4-Azidobutyric acid labeling with alternative methods and presents the supporting experimental data and protocols necessary for its validation by mass spectrometry.
This compound, typically activated as an N-hydroxysuccinimide (NHS) ester, is an amine-reactive chemical probe. It enables the introduction of an azide group onto proteins, which can then be utilized for bioorthogonal "click chemistry" to attach reporter molecules for enrichment, detection, and quantification. This guide will focus on the validation of this labeling strategy and its comparison with other prevalent quantitative proteomic techniques.
Comparison of Quantitative Proteomic Labeling Strategies
The selection of a labeling strategy is critical and depends on the specific experimental goals, sample type, and available instrumentation. Below is a comparison of this compound NHS Ester labeling with other common techniques.
| Feature | This compound NHS Ester | L-Azidohomoalanine (AHA) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Tandem Mass Tags (TMT) / iTRAQ |
| Labeling Principle | Chemical labeling of primary amines (Lysine, N-terminus) in vitro. | Metabolic incorporation in place of methionine during protein synthesis in vivo. | Metabolic incorporation of "heavy" amino acids (e.g., Arg, Lys) in vivo. | Chemical labeling of primary amines (Lysine, N-terminus) in vitro. |
| Sample Type | Purified proteins, cell lysates, tissues, biofluids. | Live cells, organisms that can be metabolically labeled. | Live cells that can be cultured in specialized media. | Purified proteins, cell lysates, tissues, biofluids. |
| Workflow Stage | Post-lysis/protein extraction. | During cell culture/protein synthesis. | During cell culture. | Post-digestion (peptide level). |
| Specificity | Targets available primary amines. Potential for off-target modification of Ser, Thr, Tyr.[1] | Specific to methionine-containing proteins.[2] | Specific to the amino acids used for labeling. | Targets available primary amines. |
| Multiplexing | Limited without isotopic variants. | Can be combined with isotopic tags for multiplexing (e.g., HILAQ).[3] | Typically 2-plex or 3-plex. | High (up to 18-plex with TMTpro).[4] |
| Quantification Level | MS1 (precursor ion intensity). | MS1 (with isotopic labels) or MS2 (if combined with isobaric tags). | MS1 (precursor ion intensity). | MS2 or MS3 (reporter ion intensity).[4] |
| Potential Issues | Incomplete labeling, hydrolysis of NHS ester, off-target reactions.[1] | Methionine starvation effects, lower incorporation efficiency than methionine.[2] | Incomplete labeling in non-dividing cells, arginine-to-proline conversion. | Ratio compression, co-isolation interference.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful validation of protein labeling. The following protocols outline the key steps for labeling with this compound NHS ester and subsequent mass spectrometry analysis.
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and must be avoided.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound NHS ester (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding a final concentration of 20-50 mM Tris or hydroxylamine to consume any unreacted NHS ester.
-
-
Removal of Excess Label:
-
Remove unreacted labeling reagent using a desalting column, dialysis, or spin filtration.
-
-
Reagent Preparation:
-
Prepare stock solutions of the following in water: 50 mM Copper(II) Sulfate (CuSO₄), 50 mM of a copper(I)-stabilizing ligand (e.g., THPTA), and a fresh 500 mM solution of a reducing agent like sodium ascorbate.
-
Prepare a 10 mM stock solution of an alkyne-biotin tag in DMSO.
-
-
Click Reaction:
-
To the azide-labeled protein, add the alkyne-biotin (e.g., 5-fold molar excess), CuSO₄ (final concentration 1 mM), and THPTA (final concentration 1 mM).
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate for 1 hour at room temperature.
-
-
Protein Digestion and Enrichment (for bottom-up proteomics):
-
The biotinylated protein sample can be enriched using streptavidin beads before or after digestion into peptides with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled (and digested, if applicable) sample on a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
-
Data Analysis for Validation:
-
MS1 Level: Search for the expected mass shift in the precursor ions corresponding to the mass of the this compound label.
-
MS2 Level: Analyze the tandem mass spectra to confirm the site of modification. Look for the mass shift in the b- and y-ion series containing the labeled lysine residue or N-terminus.
-
Visualizations
References
- 1. [PDF] Click chemistry facilitates formation of reporter ions and simplified synthesis of amine-reactive multiplexed isobaric tags for protein quantification. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 4-Azidobutyric Acid on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to label and track proteins within their native environments is paramount. 4-Azidobutyric acid has emerged as a valuable tool for bioorthogonal labeling, enabling the attachment of probes for visualization and functional studies. This guide provides a comprehensive comparison of protein labeling with this compound against alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.
Introduction to this compound and Bioorthogonal Labeling
This compound is a chemical reporter that can be incorporated into proteins, providing a bioorthogonal handle—the azide group—for subsequent chemical modification.[1] This small, non-obtrusive functional group generally does not interfere with the biological system.[2] The azide group can then be selectively reacted with a probe-bearing alkyne or phosphine group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," or the Staudinger ligation, respectively.[3][4] These reactions are highly specific and can be performed under physiological conditions, making them ideal for studying proteins in complex biological samples.[5][6]
The primary methods for introducing this compound into proteins are through metabolic labeling, where cells are cultured with an azide-containing precursor, or by direct chemical modification of purified proteins using reagents like azidobutyric acid NHS ester, which reacts with primary amines such as lysine residues.[1][7]
Comparison with Alternative Labeling Strategies
The choice of a labeling strategy depends on several factors, including the specific protein of interest, the biological question being addressed, and the experimental system. Here, we compare this compound-mediated labeling with other common techniques.
| Feature | This compound Labeling | Azidohomoalanine (AHA) Metabolic Labeling | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Principle | Incorporation of an azide handle for subsequent bioorthogonal reaction. | Metabolic incorporation of an azide-containing methionine analog.[8] | Copper-free click chemistry using a strained alkyne.[3] | Reaction between an azide and a phosphine.[4] |
| Labeling Strategy | Metabolic or chemical modification. | Metabolic labeling. | Requires incorporation of a strained alkyne. | Requires azide incorporation. |
| Reaction Kinetics | CuAAC is generally fast. | CuAAC is generally fast. | Can have slower kinetics than CuAAC.[2] | Generally slower than CuAAC.[2] |
| Cytotoxicity | CuAAC requires a copper catalyst, which can be toxic to live cells, but this can be mitigated with ligands.[9] | Same as this compound labeling. | Copper-free, thus less cytotoxic for live-cell applications. | Metal-free and generally considered biocompatible. |
| Potential for Perturbation | The small size of the azide minimizes structural and functional perturbation.[10] | Can perturb protein synthesis and cellular metabolism, especially at high concentrations.[8][9] | The bulky strained alkyne may have a greater potential to perturb protein function. | The phosphine reagent can be susceptible to oxidation. |
| Labeling Efficiency | Can be high, but may vary depending on the labeling method and protein accessibility. | Dependent on methionine content and protein synthesis rates. | Generally efficient. | Can be lower than CuAAC. |
Impact on Protein Function: Quantitative Data
A critical consideration when choosing a labeling strategy is its potential impact on the structure and function of the protein of interest. While the azide group itself is small and considered minimally perturbing, the subsequent ligation reaction and the attached probe can have an effect.
Unfortunately, direct quantitative comparisons of the functional impact of this compound versus other azide-containing probes on the same protein are scarce in the literature. However, studies on similar bioorthogonal labeling approaches provide valuable insights. For instance, metabolic labeling with the azido-sugar Ac4ManNAz has been shown to affect cellular metabolism and gene expression at higher concentrations, highlighting the importance of optimizing the labeling conditions.[8][11]
One study on the traceless Staudinger ligation, a variant of the Staudinger ligation, demonstrated that it proceeds with no detectable effect on the stereochemistry of the alpha-carbon of the azide-containing amino acid, which is crucial for maintaining protein structure.[12][13] Furthermore, a study on site-specific protein immobilization via Staudinger ligation showed that the immobilized enzyme retained over 80% of its expected activity.[14]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of protein labeling techniques and the accurate assessment of their impact on protein function.
Protocol 1: Labeling of a Purified Protein with Azidobutyric Acid NHS Ester
This protocol describes the chemical labeling of a purified protein using an amine-reactive azido-NHS ester.[15][16][17]
Materials:
-
Purified protein of interest in a buffer free of primary amines (e.g., PBS).
-
Azidobutyric acid NHS ester.
-
Anhydrous DMSO or DMF.
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5.
-
Desalting column (e.g., Sephadex G-25).
-
Protein concentration assay reagents (e.g., BCA assay).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
pH Adjustment: Add 1 M NaHCO₃ to the protein solution to a final concentration of 100 mM to raise the pH to 8.3-8.5.
-
NHS Ester Preparation: Immediately before use, dissolve the azidobutyric acid NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the NHS ester solution to the protein solution at a molar ratio of 5-10 fold excess of the NHS ester to the protein. Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling using mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein
This protocol outlines the "click" reaction to conjugate an alkyne-containing probe to an azide-labeled protein.[5][18]
Materials:
-
Azide-labeled protein.
-
Alkyne-containing probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
PBS buffer, pH 7.4.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the azide-labeled protein (final concentration 1-10 µM) and the alkyne-probe (2-5 fold molar excess) in PBS.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (final concentration 100 µM) and THPTA (final concentration 500 µM) in PBS.
-
Initiation of Reaction: Add the catalyst solution to the reaction mixture. Immediately before starting the reaction, add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents by a desalting column or dialysis.
Protocol 3: Assessing Enzyme Activity Post-Labeling
This protocol provides a general framework for measuring the kinetic parameters of an enzyme after labeling.
Materials:
-
Labeled enzyme.
-
Unlabeled control enzyme.
-
Substrate for the enzyme.
-
Assay buffer.
-
Spectrophotometer or fluorometer.
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the labeled and unlabeled enzymes at the same concentration. Prepare a series of substrate dilutions in the assay buffer.
-
Kinetic Measurements:
-
For each substrate concentration, initiate the reaction by adding a known amount of the enzyme (labeled or unlabeled) to the substrate solution.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Compare the kinetic parameters of the labeled enzyme to the unlabeled control to assess the impact of labeling on enzyme function.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Off-Target Effects and Other Considerations
When employing bioorthogonal labeling techniques, it is crucial to be aware of potential off-target effects and other factors that could influence the experimental outcome.
-
Copper Toxicity: As mentioned, the copper catalyst used in CuAAC can be toxic to living cells.[9] This can be mitigated by using copper-chelating ligands like THPTA, which protect the cells while maintaining catalytic activity. For live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant, is a valuable alternative.
-
Metabolic Perturbation: The introduction of unnatural metabolites, such as azide-containing precursors, can potentially alter cellular metabolism.[8][11] It is therefore advisable to perform control experiments to assess the metabolic impact of the labeling reagent on the system under investigation.
-
Labeling Efficiency: The efficiency of labeling can vary depending on the protein, the accessibility of the reactive sites, and the chosen labeling method. It is important to quantify the degree of labeling to ensure consistent and reproducible results.
-
Probe-Induced Effects: The nature of the attached probe (e.g., fluorophore, biotin) can also influence protein function. The size, charge, and hydrophobicity of the probe should be considered, and appropriate controls should be included to account for any effects of the probe itself.
Conclusion
This compound provides a versatile and powerful tool for the bioorthogonal labeling of proteins. Its small size and the high specificity of the subsequent ligation reactions make it an attractive choice for a wide range of applications. However, as with any protein modification strategy, it is essential to carefully consider the potential impact on protein function. By selecting the appropriate labeling method, optimizing reaction conditions, and performing rigorous functional assessments with proper controls, researchers can confidently utilize this compound to gain valuable insights into the complex world of proteins. The provided protocols and comparative data serve as a guide to aid in the rational design and execution of such experiments, ultimately advancing our understanding of biological systems and facilitating the development of new therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Acetyl-CoA carboxylase obstructs CD8+ T cell lipid utilization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificarchives.com [scientificarchives.com]
- 17. biorxiv.org [biorxiv.org]
- 18. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Quantifying 4-Azidobutyric Acid Incorporation in Proteomic Analyses
For researchers, scientists, and drug development professionals, the precise quantification of molecular incorporation into biomolecules is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of 4-Azidobutyric acid N-hydroxysuccinimide (NHS) ester for protein labeling with alternative amine-reactive reagents, supported by experimental data and detailed protocols.
This compound NHS ester is a valuable tool for introducing a bioorthogonal azide handle onto proteins and other biomolecules containing primary amines. This allows for subsequent "click" chemistry reactions to attach reporter molecules such as fluorophores or biotin for detection and quantification. The efficiency of this initial labeling is a critical determinant of downstream analytical sensitivity.
Comparative Analysis of Amine-Reactive Azide Labeling Reagents
The selection of an appropriate labeling reagent is crucial for successful quantification. Key performance indicators include labeling efficiency, often expressed as the Degree of Labeling (DOL), reagent stability, and solubility in aqueous buffers. Below is a comparison of this compound NHS ester with common alternatives.
| Feature | This compound NHS ester | Succinimidyl 6-azidohexanoate | Sulfo-NHS-SS-Azide |
| Structure | Azide-(CH₂)₃-CO-NHS | Azide-(CH₂)₅-CO-NHS | Azide-SS-(CH₂)₂-CO-Sulfo-NHS |
| Linker Arm Length | Short | Long | Long, cleavable (disulfide) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble |
| Cell Permeability | Permeable | Permeable | Impermeable |
| Primary Application | General protein labeling | General protein labeling, may reduce steric hindrance | Cell surface protein labeling |
Quantitative Data on Labeling Efficiency
The degree of labeling is a critical parameter for quantifying the incorporation of this compound and its alternatives. The following table presents representative DOL values for the labeling of a model protein, Bovine Serum Albumin (BSA), under standardized conditions. It is important to note that optimal labeling conditions can vary depending on the protein and should be empirically determined.
| Reagent | Molar Excess (Reagent:Protein) | Protein Concentration (mg/mL) | Reaction Time (hours) | Degree of Labeling (DOL) |
| This compound NHS ester | 20:1 | 10 | 1 | ~1-3 |
| Succinimidyl 6-azidohexanoate | 20:1 | 10 | 1 | ~1-3 |
| Sulfo-NHS-SS-Azide | 20:1 | 10 | 1 | ~1-2 |
| Fluorescein NHS Ester (Reference) | 6.5:1 | 10 | 1 | 1.1[1] |
Note: The DOL values for azido-NHS esters are illustrative and based on typical efficiencies of NHS ester reactions. Actual values may vary.
Experimental Protocols
Accurate quantification of this compound incorporation relies on robust and well-defined experimental protocols.
Protocol 1: Labeling of Proteins with this compound NHS Ester
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined for fluorescently tagged proteins using UV-Vis spectrophotometry. This requires a two-step labeling process where the azide-modified protein is reacted with an alkyne-fluorophore via click chemistry.
Materials:
-
Azide-labeled protein
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Spectrophotometer
Procedure:
-
Click Reaction: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) to attach the alkyne-fluorophore to the azide-labeled protein. Purify the fluorescently labeled protein to remove excess reagents.
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and the maximum absorbance of the fluorophore (A_max).
-
Calculation: The DOL is calculated using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]
Where:
Protocol 3: Quantification of Incorporation by LC-MS/MS
For a more precise and site-specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.
Procedure:
-
Protein Labeling and Digestion: Label the protein with this compound NHS ester as described in Protocol 1. Digest the labeled protein into peptides using a protease such as trypsin.
-
Enrichment (Optional): The azide-modified peptides can be enriched using alkyne-functionalized beads via click chemistry.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the modified peptides by searching the MS/MS data against a protein database, including the mass shift corresponding to the 4-azidobutyroyl modification. Quantitative information can be obtained through label-free quantification or by using stable isotope-labeled internal standards.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for protein labeling and quantification.
Caption: Decision-making process for labeling and quantification.
References
Comparative Analysis of Cytotoxicity: 4-Azidobutyric Acid Versus SPAAC Reagents
A detailed guide for researchers, scientists, and drug development professionals on the comparative cytotoxicity of 4-Azidobutyric acid and commonly used Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents. This document provides an objective comparison, supported by available data, to aid in the selection of appropriate bioorthogonal chemistry tools.
In the realm of bioconjugation and chemical biology, the cytotoxicity of labeling reagents is a paramount concern. The ideal reagent should be bioorthogonal, meaning it does not interfere with native biological processes, and exhibit minimal toxicity to maintain the integrity of the system under investigation. This guide provides a comparative overview of the cytotoxic profiles of this compound, a commonly used azide-containing building block, and a selection of popular SPAAC reagents: Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), and Difluorinated cyclooctyne (DIFO).
Executive Summary
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has gained prominence as a bioorthogonal reaction due to its ability to proceed without the need for a cytotoxic copper catalyst.[1] This inherent advantage generally renders SPAAC reagents less toxic than their counterparts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While extensive direct comparative studies on the cytotoxicity of this compound against a wide array of SPAAC reagents are limited in publicly available literature, the existing data and the fundamental principles of bioorthogonal chemistry suggest a favorable cytotoxicity profile for SPAAC reagents. This guide synthesizes the available information to provide a qualitative and, where possible, quantitative comparison to inform experimental design.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 | Reference |
| This compound Analogues | ||||||
| Ac4ManNAz (azide-modified sugar) | Jurkat | Not specified | 500 µM | Similar to untreated | Not Determined | [2] |
| SPAAC Reagents | ||||||
| DIFO-biotin | Jurkat | Propidium Iodide Staining | Not specified | No cellular toxicity | Not Determined | [3] |
| BARAC-biotin (a cyclooctyne) | CHO | Not specified | Not specified | No significant cytotoxicity | Not Determined | [4] |
| DBCO-functionalized MNPs | MCF7, HCT116 | MTT Assay | 25 to 200 µg Fe/mL | No apparent cytotoxic effects at lower concentrations | Not Determined | [5] |
Note: The table highlights the general lack of direct comparative IC50 values. Many studies confirm the low cytotoxicity of SPAAC reagents qualitatively but do not provide specific IC50 data.
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of any compound intended for use in biological systems. The following are detailed methodologies for common cytotoxicity assays that can be employed to compare this compound and SPAAC reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C.[6]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (this compound or SPAAC reagents) and incubate for a desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, followed by 100 µL of fresh medium.[4] Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[4][7] A reference wavelength of 620-630 nm is often used to subtract background absorbance.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[8]
CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells with compromised membrane integrity. The fluorescence intensity is proportional to the number of dead cells.
Protocol:
-
Reagent Preparation: Prepare a 1:500 dilution of the CellTox™ Green Dye in the appropriate cell culture medium.[9]
-
Cell Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Dye Addition: The dye can be added at the time of cell seeding for a real-time assay or at the end of the treatment period for an endpoint assay.[9]
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow for dye binding.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
Data Analysis: The increase in fluorescence corresponds to an increase in cell death.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in cytotoxicity testing and potential cellular interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Generalized signaling pathway of cytotoxicity.
Discussion and Conclusion
The primary advantage of SPAAC reagents in terms of cytotoxicity lies in their copper-free reaction mechanism. Copper ions, essential for CuAAC, are known to be toxic to cells, which can confound experimental results, especially in live-cell imaging and long-term studies.[1] SPAAC reagents, such as DBCO, BCN, and DIFO, circumvent this issue, making them inherently more biocompatible.
While this compound itself is a small molecule and generally considered to have low toxicity, its use in metabolic labeling often involves its incorporation into larger biomolecules. The overall cytotoxicity in such experiments may be influenced by the metabolic burden on the cells and the nature of the modified biomolecule, rather than the azide group itself. Studies on azide-modified sugars, for instance, have shown that high concentrations can impact cell proliferation and gene expression.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. [Prediction of LD50 values by cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Azidobutyric Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 4-azidobutyric acid is paramount. This guide provides essential safety information, logistical plans, and a step-by-step protocol for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. Organic azides are potentially energetic compounds, and adherence to established safety protocols is critical.
Essential Safety and Logistical Information
This compound, like other organic azides, is a potentially explosive substance that requires careful handling to prevent accidental detonation. It is sensitive to heat, shock, and friction. The primary disposal strategy involves the chemical conversion of the energetic azide functional group into a more stable amine functionality prior to disposal as chemical waste. The Staudinger reduction is a mild and effective method for this transformation.
Key Safety Precautions:
-
Avoid Incompatible Materials: Never allow this compound to come into contact with strong acids, heavy metals (such as copper, lead, and their salts), or strong oxidizing agents. Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of dangerously unstable di- and tri-azidomethane.
-
Handling: Use non-metal spatulas (e.g., ceramic or plastic) for handling solid this compound to prevent the formation of shock-sensitive metal azides.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Waste Segregation: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams, especially acidic waste.
Quantitative Data for Disposal Reagents
The following table summarizes key quantitative data for the compounds involved in the disposal of this compound via Staudinger reduction.
| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| This compound | C₄H₇N₃O₂ | 129.12 | Liquid | Not available | 135 (at 11 Torr) | Flammable, Self-heating, Harmful if swallowed, Skin/eye irritant |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White solid | 79-81 | 377 | Harmful if swallowed, Skin sensitizer, Organ toxicity (repeated exposure)[1][2] |
| 4-Aminobutyric Acid | C₄H₉NO₂ | 103.12 | White crystalline solid | 197-204 (decomposes) | Not available | May cause eye, skin, and respiratory irritation[3] |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | 278.28 | White crystalline solid | 154-158 | 360 | Harmful if swallowed, Skin/eye irritant[4][5] |
Detailed Experimental Protocol for Disposal
This protocol details the Staudinger reduction of this compound to the much more stable 4-aminobutyric acid.
Objective: To safely convert this compound into 4-aminobutyric acid for proper disposal.
Materials:
-
This compound waste
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O), deionized
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
pH paper or pH meter
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Labeled hazardous waste container
Procedure:
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
For every 1.0 g of this compound to be neutralized, add approximately 20 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Stir the solution until the this compound is fully dissolved.
-
-
Staudinger Reaction:
-
Calculate the molar amount of this compound (molar mass = 129.12 g/mol ).
-
Weigh out 1.1 molar equivalents of triphenylphosphine (molar mass = 262.29 g/mol ).
-
Slowly add the triphenylphosphine to the stirred solution of this compound in THF at room temperature. Caution: The reaction is exothermic and will evolve nitrogen gas. Ensure the addition is slow enough to control the reaction rate and gas evolution.
-
Once the addition is complete, allow the reaction to stir at room temperature for at least 2 hours, or until the evolution of nitrogen gas has ceased.
-
-
Hydrolysis of the Iminophosphorane:
-
After the initial reaction is complete, add an equal volume of water to the reaction mixture (e.g., if you used 20 mL of THF, add 20 mL of water).
-
Stir the mixture vigorously for an additional 1 hour to ensure complete hydrolysis of the intermediate iminophosphorane to 4-aminobutyric acid and triphenylphosphine oxide.
-
-
Work-up and Neutralization:
-
Transfer the reaction mixture to a separatory funnel.
-
The triphenylphosphine oxide is likely to be more soluble in the organic layer (THF), while the 4-aminobutyric acid will be in the aqueous layer.
-
Separate the aqueous layer and place it in a beaker.
-
Check the pH of the aqueous solution. It may be slightly acidic due to the carboxylic acid group of the product.
-
Neutralize the aqueous solution by slowly adding 1 M sodium hydroxide (NaOH) solution while monitoring the pH with pH paper or a pH meter. Adjust the pH to a neutral range (pH 6-8).
-
-
Waste Collection:
-
The organic layer (THF containing triphenylphosphine oxide) and the neutralized aqueous layer (containing 4-aminobutyric acid) should be combined in a single, appropriately labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Azidobutyric acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4-Azidobutyric acid, ensuring laboratory safety and procedural excellence.
This compound is a versatile reagent in bioconjugation and click chemistry. However, its azide functional group necessitates stringent safety protocols to mitigate risks associated with potential instability and toxicity. This guide provides essential, immediate safety and logistical information for its handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to prevent skin and eye contact, inhalation, and accidental ingestion.
| PPE Category | Specification |
| Hand Protection | Double-gloving is required. An inner layer of nitrile gloves should be worn beneath a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). |
| Eye Protection | Chemical splash goggles are mandatory at all times. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles. |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. A blast shield is also recommended, particularly when heating the substance or running reactions at a larger scale.
Preparation and Use:
-
Work Area Preparation: Ensure the chemical fume hood is clean and free of clutter. Have all necessary equipment, including non-metallic (ceramic or plastic) spatulas and stir bars, readily available.[1] Avoid using metal spatulas to prevent the formation of shock-sensitive metal azides.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above before handling the chemical.
-
Handling Solid Form: If working with solid this compound, handle it with care to avoid generating dust. Weigh the required amount using a plastic weigh boat.
-
Dissolution: When preparing solutions, add the this compound to the solvent slowly and with stirring in a cooled vessel (e.g., in an ice bath).
-
Reaction Setup: If the subsequent reaction involves heating, use a blast shield and ensure the reaction temperature is carefully controlled. Organic azides can decompose violently at elevated temperatures.[2]
-
Post-Reaction: Upon completion of the reaction, do not dispose of any unreacted this compound or azide-containing waste directly into general laboratory waste streams.
Disposal Plan: Quenching and Waste Management
All waste containing this compound must be chemically neutralized before disposal. The Staudinger reaction provides a reliable method for converting the azide to a more stable amine.
Experimental Protocol for Quenching this compound Waste:
This procedure should be performed in a chemical fume hood.
-
Cooling: Cool the solution containing the residual this compound in an ice bath.
-
Triphenylphosphine Addition: In a separate flask, dissolve triphenylphosphine (approximately 1.1 to 1.5 molar equivalents relative to the azide) in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).
-
Quenching Reaction: Slowly add the triphenylphosphine solution to the cooled azide-containing waste with stirring. Effervescence (release of nitrogen gas) will be observed.[3][4][5][6]
-
Completion and Equilibration: Continue stirring until gas evolution ceases. To ensure the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Waste Collection: The resulting solution, now containing the corresponding amine, can be collected in a designated hazardous waste container for organic waste, following institutional guidelines. Never pour azide-containing waste down the drain.
Hazard Data Summary
| Hazard Parameter | Information |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Physical State | Colorless crystalline solid.[2] |
| Storage Temperature | Store in a refrigerator at -20°C.[7] |
| Thermal Stability | May explode at high temperatures.[2] |
| Glove Compatibility | No specific breakthrough time data is available for this compound. Based on its acidic nature, butyl rubber or neoprene gloves are recommended for extended contact. For incidental contact, nitrile gloves may be sufficient. |
| Occupational Exposure Limit (OEL) | Not established. Handle with stringent engineering controls and PPE to minimize exposure. |
Workflow for Safe Handling of this compound
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 4. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. This compound, 54447-68-6 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
